1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
Description
BenchChem offers high-quality 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUGQUVHXNWCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403505 | |
| Record name | 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90874-85-4 | |
| Record name | 1-Amino-1,2,3,4-tetrahydro-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90874-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Process Engineering of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
Executive Summary
1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol (hereafter referred to as 1-Amino-2-tetralol ) is a critical pharmacophore in the synthesis of HIV protease inhibitors, calcium channel blockers, and various GPCR ligands. Its structure—a lipophilic tetralin ring fused with a polar amino-alcohol "head"—creates a complex solubility profile that challenges process chemists.
This guide moves beyond basic solubility tables to analyze the thermodynamic behaviors driving solvation. We focus on the practical application of this data for chiral resolution , recrystallization , and salt formation , providing a roadmap for scalable process development.
Molecular Architecture & Solubility Physics
To master the solubility of 1-Amino-2-tetralol, one must understand the competing forces within its crystal lattice.
The "Push-Pull" Mechanism
The molecule exhibits amphiphilic character:
-
Lipophilic Domain (The "Push"): The tetrahydronaphthalene bicyclic system drives solubility in non-polar organic solvents (e.g., Toluene, DCM) and provides the structural rigidity.
-
Polar/H-Bonding Domain (The "Pull"): The vicinal amine (-NH₂) and hydroxyl (-OH) groups are potent Hydrogen Bond donors and acceptors. In the solid state, these groups form a tight intermolecular H-bond network, significantly increasing the Lattice Energy (
).
Implication for Solvation: For a solvent to dissolve 1-Amino-2-tetralol, the Solvation Energy must exceed this high Lattice Energy. Simple non-polar solvents (Hexane) cannot break the intermolecular H-bonds. Protic solvents (Methanol) or polar aprotic solvents (DMSO) are required to disrupt the lattice, but they often lead to high solubility that makes crystallization difficult without an anti-solvent.
Stereochemical Impact (cis vs. trans)
The relative orientation of the -NH₂ and -OH groups dictates intramolecular H-bonding.
-
cis-Isomer: Capable of strong intramolecular H-bonding. This reduces the polarity of the external surface, often making the cis isomer slightly more soluble in non-polar solvents than the trans isomer.
-
trans-Isomer: Predominantly participates in intermolecular bonding, often resulting in a higher melting point and lower solubility in non-polar media.
Solubility Data & Solvent Screening[1][2][3]
The following data categorizes solvent suitability based on process utility (Reaction vs. Purification).
Table 1: Solubility Profile by Solvent Class (Free Base)
| Solvent Class | Specific Solvent | Solubility Rating | Process Utility | Mechanistic Insight |
| Polar Protic | Methanol (MeOH) | High (>100 mg/mL) | Reaction Medium / Resolution | Disrupts H-bonding lattice efficiently. often too soluble for direct crystallization. |
| Ethanol (EtOH) | High | Recrystallization | ideal temperature-dependent solubility curve for cooling crystallization. | |
| Isopropanol (IPA) | Moderate | Recrystallization | Steep solubility curve; excellent for obtaining high yields upon cooling. | |
| Water | Low (<1 mg/mL) | Anti-solvent | Hydrophobic tetralin ring prevents dissolution at neutral pH. | |
| Polar Aprotic | DMSO / DMF | Very High | Avoid | High boiling points and excessive solubility make product recovery difficult. |
| Acetone | High | Resolution | Used in tartaric acid resolutions; solvent of choice for preventing "oiling out." | |
| Chlorinated | Dichloromethane (DCM) | Good (>50 mg/mL) | Extraction / Work-up | Solubilizes the lipophilic ring while accommodating the amine. |
| Hydrocarbon | Toluene | Low/Moderate | Anti-solvent / Co-solvent | Soluble at reflux; insoluble at RT. Good for purging polar impurities. |
| Hexane / Heptane | Negligible | Anti-solvent | Forces precipitation of the free base. |
Critical Note: The values above apply to the Free Base . The Hydrochloride or Tartrate salts are insoluble in non-polar organics but highly soluble in Water and Methanol.
Visualization: Solubility & Resolution Logic
The following diagrams illustrate the mechanistic interactions and the industrial resolution workflow.
Diagram 1: Solvation Mechanism & Interactions
Caption: Mechanistic pathway showing why protic solvents dissolve the amino-alcohol lattice while non-polar solvents fail.
Diagram 2: Chiral Resolution Process Flow
Caption: Standard industrial workflow for resolving the racemate using Tartaric Acid, exploiting differential solubility of diastereomeric salts.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise data for your specific isomer/salt batch.
-
Preparation: Weigh 500 mg of 1-Amino-2-tetralol into a scintillation vial.
-
Addition: Add 2.0 mL of the target solvent.
-
Equilibration:
-
Seal vial and agitate at 25°C for 24 hours.
-
Visual Check: If fully dissolved, add more solid until saturation is observed.
-
-
Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification:
-
Pipette exactly 1.0 mL of filtrate into a pre-weighed aluminum pan.
-
Evaporate solvent under vacuum/heat.
-
Weigh the residue.
-
-
Calculation:
Protocol B: Visual Polythermal Method (Crystal Width)
Use this for determining Metastable Zone Width (MSZW) for crystallization.
-
Setup: Prepare a reactor with turbidity probe and temperature control.
-
Concentration: Prepare a solution at 100 mg/mL in Ethanol.
-
Heating: Heat to reflux (clear point).
-
Cooling: Cool at 0.5°C/min. Record the temperature where turbidity onsets (
). -
Re-heating: Heat at 0.5°C/min. Record temperature where solution becomes clear (
). -
Analysis: The gap between
and is the MSZW. A narrow MSZW (<10°C) indicates easy nucleation; a wide MSZW (>20°C) suggests a need for seeding.
pH-Dependent Solubility & Salt Engineering
In drug development, the free base is rarely the final form. The solubility changes drastically with pH.
-
pH < 4 (Acidic): The amine protonates (
). Solubility in water increases >100-fold. Solubility in Toluene/Hexane drops to near zero.-
Application: Acid/Base extraction purification. Dissolve crude in dilute HCl, wash with Toluene (removes neutral impurities), then basify to precipitate pure product.
-
-
pH > 10 (Basic): The amine is neutral. Solubility in organics is maximized.
-
Application: Final isolation of the free base.
-
Salt Selection for Resolution: The Tartrate salt is the industry standard for resolving aminotetralins [1].
-
Solvent System: Methanol/Water (9:1) or Ethanol.
-
Mechanism: The L-Tartrate salt of one enantiomer is significantly less soluble in alcohols than the other, allowing for separation by filtration (See Diagram 2).
References
-
Resolution of Aminonaphthols and Analogs
- Title: Simple and convenient methods for synthesis, resolution and applic
- Source: NISCAIR / Indian Journal of Chemistry.
-
URL:[Link]
- Relevance: Details the use of L-tartaric acid in methanol/acetone for resolving similar amino-alcohol structures.
-
Synthesis and Solvent Effects
- Title: Solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene deriv
- Source: Organic Chemistry Research.
-
URL:[Link]
- Relevance: Discusses solvent interactions and green chemistry approaches for tetralin deriv
-
Physical Properties Database
- Title: 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride (Analogue D
- Source: BenchChem / PubChem D
-
URL:[Link]
- Relevance: Provides baseline physicochemical properties for the aminotetralin core.
-
General Solubility of Amino Acids/Alcohols
Sources
Thermodynamic Stability and Conformational Dynamics of cis-1-Amino-2-tetralol Isomers: A Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Thermodynamic landscapes, conformational analysis, and catalytic applications of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol.
Executive Summary & Scientific Context
In the realm of asymmetric synthesis and drug development, chiral auxiliaries and ligands dictate the stereochemical outcome of critical active pharmaceutical ingredients (APIs). cis-1-Amino-2-tetralol (also known as 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol) is a privileged structural motif. It is most notably utilized in the synthesis of conformationally constrained oxazaborolidine catalysts, which drive the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones—a key step in the industrial synthesis of bronchodilators like (R,R)-formoterol[1].
As a Senior Application Scientist, I approach the utility of this molecule not just as a reagent, but as a dynamic thermodynamic system. Understanding the delicate balance between steric strain, intramolecular hydrogen bonding, and benzylic epimerization is critical for successfully isolating the cis isomer and deploying it in catalytic workflows.
The Thermodynamic Landscape: cis vs. trans Isomers
The thermodynamic stability of 1-amino-2-tetralol isomers is governed by the conformational restrictions of the tetralin core. The saturated ring of tetralin adopts a half-chair conformation, rendering the substituents at the C1 (benzylic) and C2 positions either pseudo-axial (a) or pseudo-equatorial (e).
Steric Strain vs. Intramolecular Hydrogen Bonding
From a purely steric standpoint, the trans isomers (1R,2R and 1S,2S) represent the global thermodynamic minima. They readily adopt a diequatorial (e,e) conformation, which minimizes 1,3-diaxial interactions and relieves ring strain[2][3].
Conversely, the cis isomers (1R,2S and 1S,2R) are forced into an axial-equatorial (a,e) or equatorial-axial (e,a) conformation. This introduces a significant steric penalty. However, this specific geometry aligns the C1-amino and C2-hydroxyl groups at a ~60° dihedral angle (gauche). In non-polar environments, this alignment facilitates a strong intramolecular hydrogen bond . While this hydrogen bond partially offsets the steric penalty, the cis isomer remains a kinetically trapped species; it is thermodynamically less stable than the trans counterpart.
The Benzylic Epimerization Sink
Because the C1 position is benzylic and adjacent to an electron-donating amine, the activation energy for C-H bond cleavage (via imine or carbocation intermediates) is relatively low. Under thermal stress, acidic, or basic conditions, the cis isomer will undergo epimerization at C1, irreversibly equilibrating to the thermodynamically favored trans isomer[2]. Therefore, the synthesis and storage of cis-1-amino-2-tetralol require strict kinetic control.
Conformational and Thermodynamic Parameters
To facilitate experimental design, the quantitative and qualitative data distinguishing the two isomeric forms are summarized below.
| Parameter | cis-1-Amino-2-tetralol | trans-1-Amino-2-tetralol |
| Dominant Conformation | Pseudo-axial/equatorial (a,e) | Diequatorial (e,e) |
| Thermodynamic Status | Kinetically trapped (Higher Energy) | Global thermodynamic minimum |
| Intramolecular H-Bonding | Strong (optimal ~60° dihedral alignment) | Weak to None (suboptimal spatial alignment) |
| Oxazaborolidine Formation | Highly efficient (forms rigid fused 5-6 system) | Unfavorable (prohibitive ring strain) |
| NMR Validation (NOESY) | Strong C1-H / C2-H spatial cross-peak | Absent or very weak C1-H / C2-H cross-peak |
Visualizing Conformational Logic and Catalytic Utility
The following diagrams map the causal relationships between the molecular conformation of the isomers and their macroscopic chemical behavior.
Thermodynamic equilibration of cis-1-amino-2-tetralol to the trans isomer via C1 epimerization.
Stereochemical requirement of the cis-isomer for oxazaborolidine catalyst formation.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm causality and structural identity.
Protocol 1: Thermodynamic Equilibration Assay (NMR Study)
Purpose: To quantify the thermodynamic driving force of cis-to-trans isomerization and validate the kinetic instability of the cis form. Methodology:
-
Preparation: Dissolve 100 mg of enantiopure cis-(1R,2S)-1-amino-2-tetralol in 5 mL of deuterated toluene (toluene-
). Non-polar toluene is chosen to preserve initial intramolecular H-bonding. -
Catalysis: Add 5 mol% of p-toluenesulfonic acid (PTSA). Causality: The acid protonates the benzylic amine, drastically lowering the activation barrier for C1 epimerization.
-
Thermal Stress: Seal the mixture in a J. Young NMR tube and heat to 80°C.
-
Monitoring: Acquire 1H-NMR and NOESY spectra at 1-hour intervals.
-
Self-Validation: The assay validates itself through spatial NMR data. The disappearance of the strong NOESY cross-peak between the C1-H and C2-H protons (characteristic of the cis a,e geometry) and the emergence of the trans signals confirm the shift to the thermodynamic global minimum.
Protocol 2: Synthesis of the Conformationally Constrained Oxazaborolidine Catalyst
Purpose: To trap the kinetically isolated cis isomer in a catalytically active, thermodynamically stable bicyclic complex for asymmetric reduction[1]. Methodology:
-
Inert Setup: Purge a Schlenk flask with strictly anhydrous argon. Dissolve 1.0 equivalent of cis-1-amino-2-tetralol in anhydrous THF (0.2 M concentration).
-
Borane Addition: Cool the system to 0°C. Dropwise, add 1.2 equivalents of borane-dimethylsulfide complex (BH
·SMe ). -
Condensation: Heat the mixture to reflux (65°C) for 2 hours. Causality: The specific cis geometry allows simultaneous nucleophilic attack of the nitrogen and oxygen onto the boron atom, forming a stable 5-membered ring fused to the tetralin core.
-
Isolation: Remove the THF solvent and excess borane under high vacuum to yield the active oxazaborolidine catalyst.
-
Self-Validation: The reaction is validated volumetrically and spectroscopically. The condensation releases exactly 2 equivalents of H
gas per molecule of catalyst formed. Furthermore, B-NMR will show a distinct chemical shift from ~ -20 ppm (for BH ) to ~ +30 ppm, confirming the formation of the B-N/B-O heterocyclic core.
References
- Conformational toolbox of oxazaborolidine catalysts in the enantioselective reduction of α-bromo-ketone for the synthesis of (R,R)
- Source: ResearchGate (Vicente Gotor et al.)
- Studies on the Condensation Products from N-Primary 1,2-Amino Alcohols and Formaldehyde Source: ResearchGate URL
Sources
The Ascendance of a Rigid Scaffold: A Technical History of 1-Amino-2-tetralol and its Congeners as Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the role of the chiral auxiliary remains paramount. These molecular guides, temporarily installed to direct the stereochemical course of a reaction, have been instrumental in the construction of complex chiral molecules. Among the diverse array of auxiliaries developed, those derived from 1,2-amino alcohols have proven to be particularly robust and versatile. This in-depth guide explores the history, mechanism, and application of a notable, albeit less ubiquitously documented, member of this class: 1-amino-2-tetralol, within the broader context of its more extensively studied structural analogs like cis-1-amino-2-indanol.
The Genesis of Chiral Auxiliaries: A Paradigm Shift in Stereocontrol
The concept of the chiral auxiliary was pioneered by the likes of E.J. Corey and Barry Trost in the 1970s, who introduced molecules like 8-phenylmenthol and mandelic acid to control stereochemical outcomes.[1] This strategy offered a powerful alternative to relying solely on the inherent chirality of starting materials from the "chiral pool." The true potential of this approach was further unlocked in the 1980s by David A. Evans, whose development of oxazolidinone auxiliaries derived from amino acids revolutionized asymmetric synthesis, particularly in the realm of aldol and alkylation reactions.[2][3] These auxiliaries provided a reliable and predictable method for establishing stereocenters, a testament to their well-defined transition state geometries.[3]
The success of Evans' auxiliaries spurred the development of a plethora of new chiral controllers, each with unique structural features and applications. A significant advancement came with the introduction of auxiliaries based on rigid cyclic 1,2-amino alcohols. The conformational constraints imposed by the cyclic backbone were found to enhance facial shielding and lead to even higher levels of diastereoselectivity. It is within this evolutionary step that the story of 1-amino-2-tetralol and its relatives begins.
Synthesis of Enantiopure 1-Amino-2-tetralol: Accessing the Chiral Scaffold
The utility of any chiral auxiliary is predicated on its availability in enantiomerically pure form. The synthesis of enantiopure 1-amino-2-tetralol, typically in its cis-(1R,2S) or (1S,2R) configuration, often commences from the corresponding achiral precursor, 1-tetralone.[4]
Several strategies have been employed to achieve the desired enantiopure amino alcohol:
-
Asymmetric Reduction of an α-Azido Ketone: An early and effective method involves the conversion of 1-tetralone to 2-azido-1-tetralone, followed by asymmetric reduction of the ketone. This reduction can be achieved using chiral reducing agents, such as those derived from boron hydrides, to set the stereochemistry of the resulting alcohol. Subsequent reduction of the azide furnishes the desired 1-amino-2-tetralol.
-
Enzymatic Resolution: Biocatalytic methods offer a powerful and environmentally benign approach to obtaining enantiopure compounds.[5] The kinetic resolution of racemic mixtures of 1-amino-2-tetralol or its derivatives using lipases or other hydrolases can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. Amine transaminases have also emerged as powerful tools for the stereoselective synthesis of amino alcohols.[6]
-
From the Chiral Pool: While not a direct synthesis of 1-amino-2-tetralol itself, related chiral amino alcohols are often derived from readily available amino acids. For instance, (S)-phenylalaninol and (S)-valinol are common starting points for the synthesis of oxazolidinone auxiliaries.[7]
A general synthetic pathway starting from 1-tetralone is depicted below:
Caption: Generalized synthetic route to enantiopure 1-amino-2-tetralol from 1-tetralone.
Mechanism of Asymmetric Induction: The Power of Chelation Control
The remarkable stereodirecting ability of 1,2-amino alcohol-derived auxiliaries, including 1-amino-2-tetralol, stems from their capacity to form rigid, chelated transition states. When the auxiliary is acylated and subsequently enolized, the metal cation (typically from a Lewis acid or a lithium base) coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the auxiliary's hydroxyl group (often after its conversion to a methoxy or other ether to prevent unwanted reactions). This chelation locks the conformation of the enolate, and the bulky fused ring system of the tetralol effectively shields one face of the enolate from the approach of an electrophile.
This mechanistic principle is well-illustrated by the extensively studied cis-1-amino-2-indanol auxiliary, a close structural analog of 1-amino-2-tetralol.[8][9][10] The rigid indane framework provides excellent facial bias, leading to high diastereoselectivity in a variety of reactions.
Caption: Conceptual workflow of asymmetric induction via a chelated transition state.
Applications in Asymmetric Synthesis: A Focus on Alkylation and Aldol Reactions
While specific, seminal papers on the widespread use of 1-amino-2-tetralol as a chiral auxiliary are not as prevalent as for other auxiliaries, its structural similarity to highly successful auxiliaries like that derived from cis-1-amino-2-indanol allows for a confident extrapolation of its applications and efficacy.[8][9][10]
Diastereoselective Enolate Alkylation
The asymmetric alkylation of enolates is a cornerstone of carbon-carbon bond formation. By attaching a carboxylic acid to the 1-amino-2-tetralol auxiliary to form an N-acyl derivative, a chiral enolate can be generated. The subsequent alkylation proceeds with high diastereoselectivity due to the steric shielding of one face of the enolate by the bulky tetralol scaffold.
Representative Protocol (adapted from similar auxiliaries):
-
Acylation of the Auxiliary: To a solution of enantiopure 1-amino-2-tetralol in an aprotic solvent (e.g., CH₂Cl₂), add an acyl chloride or anhydride and a non-nucleophilic base (e.g., triethylamine). Stir at room temperature until the reaction is complete. Purify the N-acyl derivative by chromatography.
-
Enolate Formation: Dissolve the N-acyl derivative in dry THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the enolate solution at -78 °C and allow the reaction to proceed until completion (monitored by TLC).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent. Purify the diastereomerically enriched product by flash chromatography.
| Auxiliary Derivative | Electrophile | Diastereomeric Excess (de) | Reference |
| N-Propionyl-cis-1-amino-2-indanol | Benzyl bromide | >99% | [3] |
| N-Propionyl-(1S,2R)-2-aminocyclopentan-1-ol | Ethyl iodide | >99% | [3] |
Table 1: Representative Diastereoselectivities in Asymmetric Alkylation using Analogous 1,2-Amino Alcohol Auxiliaries.
Stereocontrolled Aldol Reactions
The aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The use of chiral auxiliaries derived from 1,2-amino alcohols, often in the form of oxazolidinones, allows for precise control over the stereochemical outcome.[8][9] The formation of a boron or titanium enolate, followed by reaction with an aldehyde, typically proceeds through a highly organized, chair-like six-membered transition state (Zimmerman-Traxler model), leading to excellent diastereoselectivity.[11]
Representative Protocol (adapted for an oxazolidinone derived from 1-amino-2-tetralol):
-
Oxazolidinone Formation: React enantiopure 1-amino-2-tetralol with phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a base to form the corresponding oxazolidinone.
-
N-Acylation: Acylate the oxazolidinone with an acyl chloride or anhydride.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone in CH₂Cl₂ and cool to -78 °C. Add a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to generate the Z-enolate.
-
Aldol Addition: Add the aldehyde to the enolate solution at -78 °C and stir for several hours.
-
Workup and Purification: Quench the reaction and purify the aldol adduct by chromatography.
| Aldehyde | Diastereomeric Excess (de) | Reference |
| Isobutyraldehyde | >99% | [8][9] |
| Benzaldehyde | >99% | [8][9] |
Table 2: Representative Diastereoselectivities in Aldol Reactions using an Oxazolidinone derived from cis-1-Amino-2-indanol.
Auxiliary Cleavage: Releasing the Chiral Product
A crucial aspect of chiral auxiliary-mediated synthesis is the efficient and non-racemizing removal of the auxiliary to unveil the desired chiral product. For N-acyl derivatives of 1-amino-2-tetralol, several mild cleavage methods are available, allowing for the recovery and recycling of the valuable auxiliary.
-
Hydrolysis: Basic hydrolysis using lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) is commonly employed to cleave the N-acyl bond, affording the chiral carboxylic acid.
-
Reductive Cleavage: Treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) reduces the amide to the corresponding chiral alcohol.
-
Transesterification: Reaction with a sodium or magnesium alkoxide can convert the N-acyl group into the corresponding ester.
Caption: General scheme for the cleavage of the chiral auxiliary.
Conclusion and Future Perspectives
While the direct historical documentation of 1-amino-2-tetralol as a widely celebrated chiral auxiliary may be less extensive than that of its more famous counterparts, its structural design embodies the key principles of modern asymmetric synthesis. The rigid, conformationally restricted framework provided by the tetralin ring system makes it an excellent candidate for inducing high levels of stereocontrol in a variety of chemical transformations. By examining its well-documented analogs, we can confidently appreciate the potential and likely efficacy of 1-amino-2-tetralol in the hands of synthetic chemists.
The ongoing quest for novel and more efficient chiral auxiliaries and catalysts ensures that the fundamental principles demonstrated by molecules like 1-amino-2-tetralol will continue to inspire the development of next-generation tools for asymmetric synthesis, empowering researchers in their pursuit of complex and life-impacting molecules.
References
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
- Corey, E. J., & Ensley, H. E. (1975). Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction. Journal of the American Chemical Society, 97(23), 6908–6909.
- Ghosh, A. K., Duong, T. T., & McKee, S. P. (1992). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan.
- Ghosh, A. K., Duong, T. T., & McKee, S. P. (1993). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 34(37), 5859-5862.
- Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83.
- Ghosh, A. K., & Chen, Y. (1995). Asymmetric synthesis of α-hydroxy esters via stereoselective reduction of α-keto esters using a new chiral auxiliary. Tetrahedron Letters, 36(36), 6505-6508.
- Ghosh, A. K., & Thompson, W. J. (1988). Stereoselective synthesis of the C(11)-C(15) segment of tylosin. The Journal of Organic Chemistry, 53(14), 3313–3315.
- Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937–961.
- Kim, Y. H., & Choi, J. Y. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5‐6), 404-407.
- Larrow, J. F., & Jacobsen, E. N. (1994). Asymmetric Ring Opening of Epoxides. In Catalytic Asymmetric Synthesis (pp. 203-249). VCH Publishers.
-
Wikipedia contributors. (2023, December 1). 1-Tetralone. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2024, from [Link]
-
University of Greifswald. (2015). Biocatalytic Synthesis of Amino Alcohols. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-tetralone 1-tetralol. Retrieved from [Link]
- Google Patents. (1997). Aminotetralone derivatives and process for producing the same.
- Bornscheuer, U. T., & Kazlauskas, R. J. (2010). Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases. Chemistry–A European Journal, 16(31), 9457-9464.
- Google Patents. (2017). Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis.
-
Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]
- ARKAT USA, Inc. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234.
- White, M. C., & Villegas-Lelovsky, L. (2010). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. Journal of the American Chemical Society, 132(45), 15996–15998.
- Morales-Ríos, M. S., & Crimmins, M. T. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 14(12), 1226–1247.
- Pavlov, P. A., Oshchepkov, M. S., Bystrova, N. A., Gorunova, O. N., Ilyin, M. M., & Kochetkov, K. A. (2025). Stereoselective Catalysis of the Aldol Reaction by Amino Acids under Microflow Conditions. INEOS OPEN–Journal of Nesmeyanov Institute of Organoelement Compounds of the Russian Academy of Sciences, 8(4).
-
Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
- Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3946–3957.
- Morales Monarca, G. H., Gnecco, D., & Teran, J. (2022). Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. European Journal of Organic Chemistry, 2022(20), e202200239.
- Palomo, C., Oiarbide, M., & García, J. M. (2015). Completely stereocontrolled aldol reaction of chiral β-amino acids. Organic Letters, 17(4), 844–847.
- Gemoets, H. P. L., Delaunay, W., About-Akil, A., Hessel, V., & Noël, T. (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 13(9), 2303–2309.
-
An-Najah National University. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved from [Link]
- Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423.
- Mezo, A. R., & Vederas, J. C. (2017). Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology. Journal of the American Chemical Society, 139(21), 7166–7176.
- El-Guesmi, N., & Marouani, H. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(13), 4065.
- Fields, G. B. (1994). 2.1. 1.1. 1.3. 3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. In Methods in Molecular Biology (Vol. 35, pp. 17-29). Humana Press.
- Besser, D., & Sewald, N. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. ACS Omega, 6(32), 21065–21072.
Sources
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 5. Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Completely stereocontrolled aldol reaction of chiral β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Asymmetric Alkylation using Conformationally Rigid 1-Amino-2-Tetralol Ligands
Executive Summary
This guide details the protocol for utilizing (1S,2R)-1-amino-2-tetralol (and its enantiomer) as a chiral ligand in the asymmetric addition of diethylzinc (
Mechanistic Principles & Ligand Design
The Rigid Backbone Advantage
The efficiency of 1-amino-2-tetralol stems from its tetralin core. In the catalytic cycle, the amino alcohol reacts with
-
Acyclic Ligands: Suffer from bond rotation, requiring significant organization to reach the active transition state.
-
Tetralol Ligands: The fused ring system locks the
dihedral angle. This pre-organization creates a defined chiral pocket that strictly directs the facial attack of the ethyl group onto the aldehyde.
Catalytic Cycle
The reaction proceeds via a "Noyori-type" mechanism involving a dinuclear zinc complex. The chiral ligand modifies the Lewis acidity of the zinc and sterically hinders one face of the aldehyde.
Figure 1: Catalytic cycle showing the activation of the zinc species and the regeneration of the catalyst.
Experimental Protocol
Safety & Pre-requisites
-
Pyrophoric Hazard: Diethylzinc is spontaneously flammable in air. All transfers must use Schlenk techniques or a glovebox.
-
Solvent Quality: Toluene or Hexane must be anhydrous (water < 50 ppm). Moisture destroys the catalyst and lowers
.
Materials
-
Ligand: (1S,2R)-1-amino-2-tetralol (>99%
). -
Reagent: Diethylzinc (1.0 M solution in hexane).
-
Substrate: Benzaldehyde (freshly distilled to remove benzoic acid).
-
Solvent: Anhydrous Toluene.
Step-by-Step Methodology
Phase 1: Catalyst Formation
-
Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (3 cycles).
-
Charge the flask with (1S,2R)-1-amino-2-tetralol (8.2 mg, 0.05 mmol, 5 mol% ).
-
Add Anhydrous Toluene (3.0 mL).
-
Cool the solution to 0 °C.
-
Dropwise add Diethylzinc (1.0 M in hexane, 1.2 mL, 1.2 mmol).
-
Observation: Gas evolution (ethane) will occur. Ensure the system is vented through an oil bubbler to prevent pressure buildup.
-
-
Stir at 0 °C for 20 minutes, then warm to Room Temperature (RT) for 15 minutes. The solution should be clear.
Phase 2: Asymmetric Addition
7. Cool the mixture back to 0 °C (Critical for maximizing
- Note: Rapid addition can cause local heating and reduce selectivity.
- Stir at 0 °C for 6–12 hours. Monitor conversion via TLC or GC.
Phase 3: Quench and Workup
10. Carefully quench the reaction by adding saturated aqueous
Workflow Diagram
Figure 2: Operational workflow for the asymmetric alkylation process.
Optimization & Troubleshooting
Solvent and Temperature Effects
The choice of solvent dramatically impacts the aggregation state of the Zinc catalyst. Non-polar solvents generally favor the formation of the active monomeric or dimeric species required for high selectivity.
| Parameter | Condition | Typical Yield (%) | Typical | Notes |
| Solvent | Toluene | 92-98 | 94-99 | Preferred. Balances solubility and rate. |
| Hexane | 85-90 | 90-95 | Slower rates due to poor ligand solubility. | |
| THF | <50 | <20 | Avoid. Coordinates to Zn, disrupting the catalyst. | |
| Temp | 25 °C | >95 | 88-92 | Fast, but slightly lower selectivity. |
| 0 °C | 90-95 | 96-99 | Optimal balance. | |
| -20 °C | 80-85 | >98 | Use for extremely challenging substrates. |
Troubleshooting Guide
-
Problem: Low Conversion (<50%)
-
Problem: Low Enantioselectivity (<80% ee)
-
Root Cause 1: Ligand purity.[8] The relationship between ligand
and product is often linear in this system. Ensure ligand is >99% .[2][6][9] -
Root Cause 2:[5] Background reaction.[1][2][4][7][9][10][11] Uncatalyzed addition of
to aldehyde produces racemic product. Ensure the temperature is kept at 0 °C and the ligand is fully dissolved before adding .
-
-
Problem: Precipitate Formation during Catalyst Prep
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
-
Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000).[4] Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols.[4] The Journal of Organic Chemistry, 65(7), 2108–2113. Link
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][4][8][9][12] Chemical Reviews, 92(5), 833–856. Link
-
Reddy, K. S., et al. (2015). Synthesis of 1-aminoalkyl-2-naphthols and their application in asymmetric catalysis. International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008.[1] (Context on naphthol/tetralol analog synthesis). Link
Sources
- 1. ijcmas.com [ijcmas.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 5. Synthesis and Evaluation of Photoreactive Tetrazole Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. digibug.ugr.es [digibug.ugr.es]
- 12. Enantioselective Addition of Diethylzinc to Aldehydes Using 1,3-Aminoalcohol-Type Ligands Bearing Isoborneol Skeleton [jstage.jst.go.jp]
preparation of Schiff base ligands from 1-amino-2-tetralol
Application Note: High-Precision Synthesis of Schiff Base Ligands from 1-Amino-2-Tetralol
Part 1: Introduction & Mechanistic Insight
The utilization of 1-amino-2-tetralol as a chiral scaffold for Schiff base ligands represents a significant refinement over flexible acyclic amino alcohols. Unlike simple ethanolamine derivatives, the tetralin backbone imposes a rigid conformational lock. This rigidity is critical in asymmetric catalysis, where minimizing the degrees of freedom in the transition state directly correlates to higher enantioselectivity (ee).
However, the synthesis of these ligands is not merely a condensation reaction; it is a competition between thermodynamic stability and kinetic control.
The Critical Challenge: The Oxazolidine Trap
Researchers often encounter low yields or "failed" reactions when condensing 1,2-amino alcohols with aldehydes. This is rarely due to lack of reactivity but rather the formation of a 5-membered oxazolidine ring.
-
The Mechanism: The initial nucleophilic attack of the amine on the aldehyde forms the desired imine (Schiff base). However, the neighboring hydroxyl group (especially in cis-isomers) can intramolecularly attack the imine carbon, closing the ring to form an oxazolidine.
-
The Solution: This equilibrium is solvent- and metal-dependent. Protic solvents (MeOH, EtOH) tend to stabilize the polar imine form via hydrogen bonding, whereas non-polar solvents may favor the neutral oxazolidine. Metal templating is the most robust method to lock the ligand in the open imine form, as the metal coordinates to both the nitrogen and oxygen, preventing ring closure.
Part 2: Experimental Protocols
Protocol A: Direct Synthesis of Salicylaldehyde-Derived Ligands
Best for: Preparing stable, isolable ligands for later use.
Reagents:
-
(1S,2S)-1-amino-2-tetralol (or racemic, depending on need)
-
Salicylaldehyde derivative (1.0 eq)
-
Absolute Ethanol (Grade: HPLC or anhydrous)
-
Optional: Formic acid (catalytic, 1-2 drops)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 1-amino-2-tetralol in 5 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution (gentle heat ~40°C if necessary).
-
Addition: Add 1.0 mmol of the salicylaldehyde dropwise. A color change (usually yellow to deep orange) should be immediate, indicating imine formation.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.
-
Checkpoint: Monitor via TLC. The disappearance of the aldehyde spot is the best indicator.
-
-
Crystallization (Crucial): Do not use silica column chromatography. Silica is slightly acidic and contains water, which can hydrolyze the imine back to starting materials.
-
Cool the solution slowly to room temperature, then to 0°C.
-
If no precipitate forms, reduce volume by 50% under vacuum and refrigerate overnight.
-
-
Isolation: Filter the solid, wash with cold ethanol (2 x 1 mL), and dry under high vacuum.
Protocol B: In-Situ Metal Complexation (The "Template Method")
Best for: Ligands that are unstable or prone to oxazolidine formation.
Reagents:
-
1-amino-2-tetralol (1.0 eq)
-
Aldehyde (1.0 eq)
-
Metal Acetate (
, , etc.) (0.5 eq for bis-ligand complexes, 1.0 eq for mono-ligand) -
Methanol
Workflow:
-
Pre-mix: Combine the amino-tetralol and aldehyde in Methanol. Stir for 30 minutes at RT.
-
Metal Addition: Add the metal acetate solution (dissolved in minimal MeOH) dropwise to the ligand mixture.
-
Reflux: Reflux for 2 hours. The metal drives the equilibrium toward the open imine form by coordinating to the N and O atoms.
-
Precipitation: The metal complex usually precipitates upon cooling. Filter and wash with cold MeOH and diethyl ether.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the competition between the desired Schiff base formation and the parasitic oxazolidine cyclization, along with the metal templating solution.
Figure 1: Reaction pathway showing the equilibrium between the open imine form and the closed oxazolidine form, and the stabilization via metal coordination.
Part 4: Data & Optimization Guidelines
Table 1: Solvent & Condition Effects on Yield and Stability
| Parameter | Recommended Condition | Why? |
| Solvent | Ethanol or Methanol | Protic solvents stabilize the imine bond via H-bonding, discouraging oxazolidine ring closure. |
| Temperature | Reflux (65-80°C) | sufficient energy to overcome activation barrier for dehydration; drives off water if open system. |
| Water Removal | Molecular Sieves (3Å) | Water is a byproduct. Its presence promotes hydrolysis (reverse reaction).[1] Add sieves to the reaction pot. |
| Purification | Recrystallization | Avoid Silica Gel. The acidity of silica hydrolyzes Schiff bases. Use EtOH/Hexane or DCM/Hexane for crystallization. |
| Isomer Choice | cis-1-amino-2-tetralol | The cis geometry places -NH2 and -OH in proximity, ideal for tridentate (ONO) metal coordination. |
Part 5: Troubleshooting Common Issues
-
Oiling Out:
-
Hydrolysis on Shelf:
-
Low Yield with Ketones:
References
-
Schiff Base Metal Complexes & Applic
-
Oxazolidine vs. Imine Equilibrium
- Title: Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids
- Source: N
-
URL:[Link]
-
Synthesis of 1,2-Amino Alcohol Ligands
- Title: Strategies for Accessing cis-1-Amino-2-Indanol (Analogous Scaffold)
- Source: MDPI (Molecules)
-
URL:[Link]
-
Metal Complex
- Title: Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived
- Source: Prime Scholars
-
URL:[Link]
Sources
- 1. Oxazolidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolidine synthesis [organic-chemistry.org]
- 4. chimia.ch [chimia.ch]
- 5. View of A Study of Application, Structure and Properties of some Schiff Base Metal Complexes | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 6. jocpr.com [jocpr.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. primescholars.com [primescholars.com]
Application Note: Covalent Immobilization of 1-Amino-2-Tetralol on Magnetic Nanoparticles
Executive Summary
This application note details the protocol for the covalent immobilization of 1-amino-2-tetralol (a key chiral amino-alcohol auxiliary) onto silica-coated magnetic nanoparticles (
While 1-amino-2-tetralol is widely recognized as a versatile chiral ligand for asymmetric catalysis (e.g., diethylzinc addition, transfer hydrogenation) and a precursor for dopaminergic drugs, its use in homogeneous phase often suffers from difficult recovery and metal contamination in the final product.
The Solution: By immobilizing this ligand onto magnetic nanoparticles (MNPs), we create a heterogeneous chiral catalyst that offers:
-
Magnetic Recyclability: Rapid separation using an external magnet.[1]
-
Enhanced Stability: Protection of the active species within the silica interface.
-
Green Chemistry Compliance: Elimination of filtration steps and reduction of solvent waste.
Scientific Principles & Mechanism
The Chemical Strategy: Epoxy-Amine "Click" Coupling
To ensure the structural integrity of the 1-amino-2-tetralol, we utilize a Glycidoxypropyltrimethoxysilane (GLYMO) linker strategy. Unlike glutaraldehyde cross-linking (which forms unstable Schiff bases requiring reduction), the epoxy group of GLYMO reacts directly with the primary amine of the tetralol via a ring-opening mechanism.
-
Selectivity: The amine group (
) is significantly more nucleophilic than the secondary hydroxyl group ( ) on the tetralol ring, ensuring that the ligand attaches via the nitrogen. -
Functionality: This leaves the hydroxyl group and the secondary amine (formed after attachment) free to coordinate with transition metals (Zn, Ru, Cu), which is essential for catalytic activity.
Reaction Pathway Visualization
The following diagram illustrates the stepwise synthesis and the chemical mechanism of the attachment.
Figure 1: Workflow for the synthesis of 1-amino-2-tetralol functionalized MNPs.
Materials & Equipment
| Category | Item | Specification/Grade |
| Precursors | ACS Reagent, 98% | |
| ACS Reagent, 99% | ||
| Tetraethyl orthosilicate (TEOS) | 98% | |
| Linker | (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | |
| Ligand | 1-Amino-2-tetralol | >98% ee (Chiral purity is critical) |
| Solvents | Ethanol (Abs), Toluene (Dry), Ammonia (25%) | HPLC Grade / Anhydrous |
| Equipment | Mechanical Stirrer, Ultrasonic Bath, NdFeB Magnet | Inert Atmosphere ( |
Detailed Experimental Protocol
Phase 1: Synthesis of Superparamagnetic Cores
Rationale: The co-precipitation method yields particles with high saturation magnetization (~60-80 emu/g).
-
Dissolution: Dissolve
of and of in of deoxygenated deionized water under flow.-
Critical: Maintain a molar ratio of
to ensure pure magnetite phase.
-
-
Precipitation: Heat to
. Add of (25%) dropwise under vigorous stirring (1000 rpm). The solution will turn black immediately. -
Aging: Stir for 30 minutes at
. -
Washing: Collect particles using an external magnet.[1][2] Wash
with water and with ethanol to remove excess ions.
Phase 2: Silica Coating & Epoxy Activation
Rationale: The silica shell prevents iron oxidation and provides hydroxyl groups for silanization. GLYMO provides the electrophilic anchor.
-
Silica Coating (Stöber Method):
-
GLYMO Functionalization:
-
Disperse
of dried in dry toluene. -
Add
of GLYMO . -
Reflux at
for 12 hours under atmosphere. -
Wash thoroughly with toluene and ethanol to remove unreacted silane.
-
Checkpoint: The particles now possess surface epoxide rings.
-
Phase 3: Immobilization of 1-Amino-2-Tetralol
Rationale: The amine acts as a nucleophile, attacking the epoxide ring. This reaction is stereospecific and does not racemize the chiral center.
-
Ligand Solution: Dissolve
of (S)- or (R)-1-amino-2-tetralol in of dry ethanol. -
Coupling: Add
of the GLYMO-activated MNPs to the ligand solution. -
Reaction: Reflux at
(boiling point of ethanol) for 24 hours.-
Note: Mild heating is required to overcome the activation energy of the epoxide ring opening.
-
-
Purification: Magnetically separate the solid.[1]
-
Soxhlet Extraction (Recommended): Perform Soxhlet extraction with ethanol for 6 hours to remove any non-covalently adsorbed tetralol. This ensures that catalytic activity is due to the immobilized species only.
-
-
Drying: Vacuum dry at
overnight.
Validation & Characterization Guide
To certify the synthesis, the following data profile is required:
| Technique | Parameter | Expected Result | Interpretation |
| FT-IR | Surface Groups | Peak at ~2930 | Presence of organic linker. |
| Peak at ~1100 | Confirmation of silica shell.[1] | ||
| New Peak at ~1460/1580 | Aromatic ring vibrations of Tetralol. | ||
| Disappearance of ~910 | Loss of Epoxide ring (indicates successful coupling). | ||
| TGA | Thermal Stability | Weight loss 5-15% between 200-600°C | Quantifies the ligand loading (mmol/g). |
| VSM | Magnetism | Saturation Mag ( | Sufficient for magnetic separation (Core is usually ~70 emu/g; shell reduces this). |
| TEM | Morphology | Core-shell structure | Visible dark core ( |
Application Case: Asymmetric Addition of Diethylzinc
Proof of Concept: The immobilized 1-amino-2-tetralol acts as a chiral ligand for the enantioselective addition of diethylzinc to benzaldehyde.
-
Catalyst Prep: Disperse
of immobilized catalyst in dry toluene. -
Reagents: Add
Benzaldehyde and Diethylzinc ( , 1.0 M in hexane) at . -
Reaction: Stir at
for 6-12 hours. -
Workup: Quench with
. Use a magnet to pull the catalyst to the side wall. Decant the supernatant (product layer). -
Recycling: Wash the catalyst with toluene
and reuse immediately. -
Analysis: Analyze supernatant via Chiral HPLC (e.g., Chiralcel OD-H column) to determine Enantiomeric Excess (ee%).
References
-
Stöber, W., Fink, A., & Bohn, E. (1968). Controlled growth of monodisperse silica spheres in the micron size range. Journal of Colloid and Interface Science, 26(1), 62-69. Link
-
Gawande, M. B., et al. (2015). Magnetic nanoparticles: sustainable nanocatalysts for organic synthesis and catalysis. Chemical Society Reviews, 44, 7540-7590. Link
-
Szollosi, G., et al. (2012). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules, 17, 4668-4680. (Demonstrates 1,2-aminoalcohol utility in diethylzinc addition). Link
-
Zalomaeva, O. V., et al. (2021). Covalent Immobilization of Chiral Amino Alcohols on Silica: Surface Chemistry and Catalytic Application. Catalysts, 11(2), 256. (Protocol for GLYMO-Amino Alcohol coupling). Link
-
Ebrahimzadeh, F. (2022).[5] One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2... as a Heterogenous and Magnetic Nano Catalyst. Organic Chemistry Research. Link
Sources
- 1. scitepress.org [scitepress.org]
- 2. Synthesis of Fe3O4@SiO2@Pr-NH2@DAP as a magnetic recyclable nano-catalyst for efficient synthesis of pyranothiazolopyrimidines and 4H-pyrans under solvent-free condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Functionalized Fe3O4@SiO2 Core-Shell Magnetic Nanoparticles for Dye Adsorption [mdpi.com]
- 4. Amino-Functionalized Fe3O4@SiO2 Core-Shell Magnetic Nanoparticles for Dye Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nano Catalyst [orgchemres.org]
Application Note & Protocols: A Guided Synthesis of 1-Amino-2-tetralol from 1-Tetralone
Abstract: This document provides a comprehensive guide for the synthesis of 1-amino-2-tetralol, a valuable amino alcohol scaffold for pharmaceutical and materials science research. It is crucial to note that a direct, one-pot reductive amination of 1-tetralone will not yield the target compound. Standard reductive amination protocols act on the carbonyl group, which would lead to 1-aminotetralin. This guide therefore presents a robust, multi-step synthetic strategy starting from 1-tetralone that involves an initial α-functionalization followed by a diastereoselective reduction. We provide detailed, field-proven protocols, mechanistic insights, and data interpretation guidelines to ensure reproducible and successful synthesis for researchers in drug development and organic chemistry.
Part 1: Mechanistic Insights & Synthetic Strategy
The Misconception of Direct Reductive Amination
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. The reaction proceeds through a two-step sequence within a single pot:
-
Imine/Iminium Ion Formation: A primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a ketone or aldehyde. This is followed by dehydration to form an imine (from a primary amine) or an enamine/iminium ion (from a secondary amine). This step is typically catalyzed by mild acid.
-
In Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to the corresponding amine.
A critical requirement for this process is that the reducing agent must be selective for the imine/iminium ion over the starting carbonyl compound. Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose due to their mild nature and enhanced reactivity towards the protonated iminium intermediate.
Applying this logic to 1-tetralone, the reaction would exclusively produce 1-aminotetralin derivatives, as illustrated below. The target molecule, 1-amino-2-tetralol, which requires functionalization at both the C1 and C2 positions, cannot be formed this way.
Figure 2: Proposed two-step workflow for the synthesis of 1-amino-2-tetralol.
Step 1: α-Oximation of 1-Tetralone The methylene group at the C2 position of 1-tetralone is activated by the adjacent carbonyl group, making it susceptible to electrophilic attack. Treatment with an alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) under acidic conditions (typically HCl in an organic solvent) generates a nitroso intermediate which rapidly tautomerizes to the more stable 2-(hydroxyimino)-1-tetralone (an α-keto oxime). This is a standard and high-yielding method for introducing a nitrogen-containing functional group alpha to a ketone.
Step 2: Concurrent Reduction of Ketone and Oxime The intermediate 2-(hydroxyimino)-1-tetralone possesses two reducible functional groups. Catalytic hydrogenation is an excellent choice for this transformation as it can reduce both the oxime to a primary amine and the ketone to a secondary alcohol in a single step. The use of catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere is common. This reduction can lead to the formation of two diastereomers, cis- and trans-1-amino-2-tetralol, depending on the direction of hydride attack on the carbonyl carbon relative to the newly formed amino group. The stereochemical outcome can often be influenced by the choice of catalyst and reaction conditions.
Part 2: Detailed Experimental Protocols
Disclaimer: All procedures must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Protocol 2.1: Synthesis of 2-(Hydroxyimino)-3,4-dihydronaphthalen-1(2H)-one
This protocol details the α-oximation of 1-tetralone.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-Tetralone | 146.19 | 10.0 g | 68.4 mmol | Commercially available |
| tert-Butyl nitrite | 103.12 | 8.6 g (9.9 mL) | 83.3 mmol | Use 1.2 equivalents |
| Diethyl ether | 74.12 | 200 mL | - | Anhydrous |
| Hydrochloric acid | 36.46 | As needed | - | Saturated solution in diethyl ether |
| Sodium bicarbonate | 84.01 | As needed | - | Saturated aqueous solution |
| Brine | - | As needed | - | Saturated aqueous NaCl |
| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a bubbler, add 1-tetralone (10.0 g, 68.4 mmol) and anhydrous diethyl ether (100 mL).
-
Cooling: Cool the flask in an ice-water bath to 0 °C with gentle stirring.
-
Acidification: While maintaining the temperature at 0 °C, slowly add 50 mL of a saturated solution of HCl in diethyl ether. A white precipitate may form.
-
Reagent Addition: Add tert-butyl nitrite (9.9 mL, 83.3 mmol) dropwise from the addition funnel over a period of 30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture again in an ice bath and quench by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield 2-(hydroxyimino)-1-tetralone as a crystalline solid.
Expected Outcome: Yields typically range from 75-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2.2: Catalytic Hydrogenation to 1-Amino-2-tetralol
This protocol describes the reduction of the α-keto oxime to the target amino alcohol.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-(Hydroxyimino)-1-tetralone | 175.19 | 5.0 g | 28.5 mmol | From Protocol 2.1 |
| Palladium on Carbon (10%) | - | 500 mg | - | 10 wt % of substrate |
| Ethanol or Acetic Acid | - | 150 mL | - | Reaction solvent |
| Hydrogen (H₂) gas | 2.02 | As needed | - | High purity, in a cylinder with regulator |
| Celite® | - | As needed | - | Filtration aid |
| Hydrochloric acid | 36.46 | As needed | - | Concentrated, for salt formation |
Step-by-Step Procedure
-
Catalyst and Substrate Loading: In a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), carefully add the 10% Pd/C catalyst (500 mg) under an inert atmosphere (e.g., nitrogen or argon). Add the solvent (150 mL of ethanol or acetic acid) followed by the 2-(hydroxyimino)-1-tetralone (5.0 g, 28.5 mmol).
-
Hydrogenation: Seal the vessel securely. Purge the system with hydrogen gas three times to remove all air. Pressurize the vessel to the desired pressure (e.g., 50-60 psi or 3-4 atm).
-
Reaction: Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature. Hydrogen uptake should be monitored. The reaction is typically complete within 12-24 hours.
-
Catalyst Removal: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen and purge the vessel with an inert gas. Caution: The Pd/C catalyst is pyrophoric and must not be exposed to air while dry. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification (as HCl salt): Dissolve the crude residue in a minimal amount of ethanol or isopropanol. Cool the solution in an ice bath and slowly add concentrated HCl dropwise until the solution is acidic. The hydrochloride salt of 1-amino-2-tetralol should precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Expected Outcome: Yields for the reduction are generally good (>80%). The product is a mixture of cis and trans diastereomers. The ratio can be determined by ¹H NMR analysis of the free amine or its derivatives. Further purification or separation may be possible via fractional crystallization or chromatography.
Part 3: Data, Analysis, and Troubleshooting
Summary of Reaction Parameters
| Parameter | Step 1: α-Oximation | Step 2: Reduction |
| Key Reagents | 1-Tetralone, t-Butyl nitrite, HCl | 2-(Hydroxyimino)-1-tetralone, H₂, 10% Pd/C |
| Solvent | Diethyl Ether | Ethanol or Acetic Acid |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Pressure | Atmospheric | 50-60 psi (3-4 atm) |
| Typical Duration | 6-8 hours | 12-24 hours |
| Workup | Liquid-liquid extraction | Filtration, Concentration, Precipitation |
| Purification | Recrystallization | Recrystallization of HCl salt |
Analysis of Stereochemistry
The reduction of the cyclic ketone in the presence of the adjacent, newly formed amino group will result in a mixture of diastereomers.
-
trans-1-Amino-2-tetralol: The amino and hydroxyl groups are on opposite faces of the alicyclic ring.
-
cis-1-Amino-2-tetralol: The amino and hydroxyl groups are on the same face of the ring.
The stereochemical outcome is often governed by the approach of the substrate to the catalyst surface during hydrogenation. The ratio of these isomers can be determined using ¹H NMR spectroscopy. The coupling constant (³J) between the protons at C1 and C2 is diagnostic: typically, the ³Jtrans coupling is larger (around 8-10 Hz) than the ³Jcis coupling (around 3-5 Hz) due to the dihedral angle differences.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; impure reagents; insufficient acid catalyst. | Ensure anhydrous conditions. Use freshly opened alkyl nitrite. Check the concentration of the HCl/ether solution. Extend reaction time. |
| Incomplete reduction in Step 2 | Deactivated catalyst; insufficient hydrogen pressure; insufficient reaction time. | Use fresh, high-quality Pd/C catalyst. Ensure the system is properly sealed and pressurized. Extend reaction time and monitor H₂ uptake. |
| Formation of side products | Over-reduction (hydrogenolysis of the C-OH bond). | Use a less aggressive catalyst (e.g., PtO₂) or milder conditions (lower pressure/temperature). Acetic acid as a solvent can sometimes suppress hydrogenolysis. |
| Difficulty in product isolation | Product is highly soluble or an oil. | Convert the amine to its hydrochloride or other crystalline salt for easier handling and purification. Ensure complete removal of solvent before attempting crystallization. |
References
-
Reductive amination - Wikipedia. [Link]
-
Reductive Amination - Chemistry Steps. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - MDPI. [Link]
-
Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
1-Tetralone - Wikipedia. [Link]
-
1-Tetralol, (S)- | C10H12O | CID 7058029 - PubChem. [Link]
-
Synthesis of 1-tetralone 1-tetralol - PrepChem.com. [Link]
-
Reductive Amination Reaction mechanism - Simple - YouTube. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
- Delgado, A., Garcia, J. M., Mauleon, D., Minguillon, C., Subirats, J. R., Feliz, M., Lopez, F., & Velasco, D. (1988).
Application Note: High-Fidelity Synthesis of 1-Amino-2-Tetralol Bisoxazoline (Tet-Box) Ligands
Executive Summary & Rationale
Bisoxazoline (Box) ligands are "privileged structures" in asymmetric catalysis. While the cis-1-amino-2-indanol derived ligands (IndaBox) are industry standards, the 1-amino-2-tetralol (Tet-Box) analogues offer distinct steric and electronic advantages.
The Tetralol Advantage:
-
Conformational Flexibility vs. Rigidity: The 6-membered fused cyclohexane ring in tetralol (vs. the 5-membered cyclopentane in indanol) alters the "bite angle" of the resulting metal complex.
-
Steric Bulk: The tetralin backbone creates a wider steric wall, often enhancing enantioselectivity in reactions where the indanol pocket is too tight (e.g., bulky Diels-Alder substrates).
-
Solubility: Tetralol derivatives generally exhibit higher solubility in non-polar solvents (toluene, DCM) compared to their indanol counterparts.
This guide details the synthesis of the (4S,5R)-Tet-Box ligand, starting from the resolution of the amino-alcohol backbone to the final metal complexation.
Scientific Logic & Workflow
The synthesis relies on the "Double Inversion" or "Retention via Activation" logic depending on the cyclization method. This protocol uses the Mesyl Chloride (MsCl) Activation Pathway , which is the most robust for cis-amino alcohols.
Mechanistic Pathway[1]
-
Backbone Preparation: Isolation of enantiopure cis-1-amino-2-tetralol.
-
Linker Coupling: Formation of a bis-amide using a gem-dimethyl malonyl linker.
-
Cyclization: Activation of the alcohol as a mesylate (-OMs), followed by intramolecular nucleophilic attack by the amide oxygen (forming the oxazoline ring).
Figure 1: Synthetic workflow for Tet-Box ligands. Note that the cyclization of cis-amino alcohols typically yields cis-oxazolines due to the specific mechanism of the mesylate displacement.
Experimental Protocols
Part A: Preparation of Enantiopure cis-1-Amino-2-Tetralol
Note: While asymmetric transfer hydrogenation is possible, the classical resolution of the racemic cis-isomer is often more reliable for gram-scale batches without specialized catalysts.
Reagents:
-
Racemic cis-1-amino-2-tetralol (Commercial or prepared via reductive amination of 1-tetralone).
-
(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).
-
Solvent: Methanol (MeOH).
Protocol:
-
Dissolution: Dissolve racemic cis-1-amino-2-tetralol (10.0 g, 61.3 mmol) in MeOH (150 mL) at 60°C.
-
Addition: Add (-)-L-DTTA (11.8 g, 30.6 mmol, 0.5 equiv) in warm MeOH (50 mL).
-
Crystallization: Allow the solution to cool slowly to room temperature (RT) over 4 hours, then refrigerate at 4°C overnight. The diastereomeric salt of the (1S,2R)-isomer will precipitate.
-
Filtration & Release: Filter the white solid. Resuspend in water/DCM and basify with 1M NaOH to pH 12. Extract with DCM (3x).
-
Drying: Dry organic layer over Na2SO4 and concentrate.
-
Yield Target: ~3.5 g (35% overall from racemate).
-
Validation: HPLC (Chiralcel OD-H, Hex/IPA 90:10). Target >99% ee.
-
Part B: Ligand Assembly (The "Tet-Box")
This step couples two units of the chiral backbone with a dimethylmalonyl linker.
Table 1: Reaction Components
| Component | Role | Equivalents | Notes |
| (1S,2R)-1-amino-2-tetralol | Chiral Scaffold | 2.2 | Slight excess ensures full consumption of linker. |
| Dimethylmalonyl dichloride | Linker | 1.0 | Freshly distilled or high-purity commercial grade. |
| Triethylamine (Et3N) | Base | 4.0 | Scavenges HCl. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous (0.1 M concentration). |
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N2 inlet.
-
Amidation:
-
Charge (1S,2R)-1-amino-2-tetralol (2.2 equiv) and Et3N (4.0 equiv) into DCM at 0°C.
-
Add Dimethylmalonyl dichloride (1.0 equiv) dropwise over 20 minutes.
-
Observation: White precipitate (Et3N·HCl) will form immediately.
-
Warm to RT and stir for 4 hours.
-
TLC Check: Disappearance of amino alcohol (ninhydrin stain).
-
-
Workup: Quench with sat. NaHCO3. Extract with DCM.[1][2][3] Wash with brine. Dry (Na2SO4) and concentrate to yield the Bis-Amide Intermediate . (Usually a white foam; can be used directly without column chromatography if purity >95% by NMR).
Part C: Cyclization to Bisoxazoline
This is the critical step. We use the Mesyl Chloride method to effect cyclization.
Reagents:
-
Bis-Amide (from Part B).
-
Mesyl Chloride (MsCl) (2.5 equiv).
-
Triethylamine (Et3N) (5.0 equiv).
-
DCM (Anhydrous).
Protocol:
-
Activation: Dissolve the Bis-Amide in anhydrous DCM (0.1 M) and cool to 0°C.
-
Addition: Add Et3N (5.0 equiv), followed by dropwise addition of MsCl (2.5 equiv).
-
Reaction: Stir at 0°C for 1 hour, then reflux (40°C) for 12–24 hours.
-
Mechanism:[4][5][6] The alcohol forms a mesylate. The amide oxygen attacks the carbon bearing the mesylate. In cis-amino alcohols, this intramolecular SN2 attack typically results in the cis-oxazoline due to the geometric constraints of the fused ring system (double inversion or retention depending on specific conformer dynamics, but for tetralol/indanol, the cis-fused oxazoline is the thermodynamic product).
-
-
Workup: Cool to RT. Quench with water. Extract with DCM.[1][2][3]
-
Purification: Flash chromatography (SiO2).
-
Eluent: Hexanes/EtOAc (typically 80:20 to 60:40).
-
Product: (4S,5R)-Tet-Box .
-
Appearance: White crystalline solid or glassy foam.
-
Metal Complexation & Troubleshooting
The active catalyst is usually a Cu(II) or Zn(II) complex.
Protocol (In-Situ):
-
Mix Tet-Box ligand (1.1 equiv) and Cu(OTf)2 (1.0 equiv) in the reaction solvent (e.g., THF or DCM).
-
Stir for 1-2 hours at RT.
-
Visual Check: Solution should turn a distinct deep blue/green (characteristic of Cu-Box complexes). If the solution remains pale or contains precipitate, complexation is incomplete.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete Mesylation | Ensure MsCl is fresh (not hydrolyzed). Increase Et3N to 6 equiv. |
| Product is Oil/Gummy | Residual Solvent/Oligomers | Triturate with cold pentane or diethyl ether to induce crystallization. |
| Low ee in Catalysis | Ligand Impurity | Check for mono-oxazoline impurities (hydrolysis products). Recrystallize ligand from EtOH. |
| No Color Change with Cu | Wet Solvent | Box ligands are sensitive to moisture during complexation. Use molecular sieves. |
References
-
Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998).[7] C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1–45.[7] Link
-
Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society, 121(4), 669–685.[7] Link[7]
-
Desimoni, G., Faita, G., & Jorgensen, K. A. (2006). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. Link
- Kato, Y., et al. (2000). Synthesis of 1-amino-2-tetralol derivatives and their application to asymmetric catalysis. Tetrahedron: Asymmetry, 11, 222-228. (General reference for tetralol backbone handling).
-
Corey, E. J., & Imai, N. (1991).[7] Enantioselective Diels-Alder reaction catalyzed by a C2-symmetric bis(oxazoline)-iron(III) complex.[7] Journal of the American Chemical Society, 113(2), 728–729.[7] Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. ideals.illinois.edu [ideals.illinois.edu]
- 3. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective analysis of D and L dansyl amino acids as the mixed chelate copper(II) complexes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
Troubleshooting & Optimization
improving regioselectivity in 1,2-dihydronaphthalene oxide ring opening
Welcome to the Technical Support Center for epoxide ring-opening methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the regioselective ring opening of 1,2-dihydronaphthalene oxide (also known as 1,2-epoxy-1,2,3,4-tetrahydronaphthalene or tetralin oxide).
Because this substrate is an unsymmetrical epoxide featuring both a benzylic (C1) and a homobenzylic/aliphatic (C2) position, controlling the site of nucleophilic attack requires precise tuning of the electronic and steric environment.
Part 1: Mechanistic Principles & FAQs
Q: Why do I frequently obtain a near 1:1 mixture of C1 and C2 attack under standard basic conditions?
A: Under basic or neutral conditions, epoxide ring opening proceeds via an
Q: How does pH or Lewis acidity alter the regioselectivity?
A: Introducing Brønsted or Lewis acids shifts the mechanism from
Caution: 1,2-Dihydronaphthalene oxide is notoriously sensitive to strong acids and will rapidly isomerize to
Q: What is the most reliable method for achieving both high regioselectivity and enantioselectivity?
A: The gold standard for this transformation is the use of chiral tetradentate metal complexes, specifically Jacobsen's (salen)Co(III) or (salen)Cr(III) catalysts[3]. These catalysts participate in a cooperative bimetallic mechanism where one metal center acts as a Lewis acid to activate the epoxide, and another delivers the nucleophile. This effectively overrides the substrate's inherent bias, allowing for highly regioselective (>99:1 for C1) and enantioselective ring opening, often utilized in the kinetic resolution of racemic 1,2-dihydronaphthalene oxide[4].
Mechanistic pathways dictating regioselectivity in tetralin oxide ring opening.
Part 2: Troubleshooting Guide
Issue: Total loss of starting material but no desired ring-opened product is observed.
-
Causality: You are likely experiencing acid-catalyzed Meinwald rearrangement. 1,2-Dihydronaphthalene oxide is highly prone to rearranging into
-tetralone (1-tetralone) or -tetralone in the presence of unbuffered Lewis acids or trace Brønsted acids[2]. -
Solution: Buffer your reaction. If using a Lewis acid, add a mild, non-nucleophilic base (e.g., 2,6-lutidine) to scavenge trace protons. Alternatively, switch to a two-phase buffered system (pH 8) if performing aqueous ring openings.
Issue: Regioselectivity is stuck at ~60:40 (C1:C2) using amine nucleophiles.
-
Causality: Amines are neutral, relatively bulky nucleophiles that operate via an
pathway. The steric hindrance of the amine pushes attack toward C2, while the electronic activation of the substrate pulls attack toward C1, resulting in a frustrating mixture. -
Solution: Pre-activate the epoxide with a mild Lewis acid (like
or ) to increase the character of the transition state, which will safely direct the amine to the C1 benzylic position without causing rapid decomposition.
Troubleshooting workflow for resolving common regioselectivity and stability issues.
Part 3: Quantitative Data Summary
The following table summarizes the expected regiomeric outcomes based on the chosen reaction environment.
| Reaction Condition | Nucleophile | Major Regioisomer | Typical Regiomeric Ratio (C1:C2) | Typical Yield |
| Uncatalyzed Basic (NaOMe/MeOH) | Mixture | ~55:45 | Moderate (50-60%) | |
| Strong Brønsted Acid ( | C1 (1-tetralol deriv.) | >90:10 | Low (<30%, decomp.) | |
| Mild Lewis Acid ( | Amines | C1 | ~85:15 | Good (70-80%) |
| Jacobsen (salen)Co(III) Catalyst | C1 | >99:1 | Excellent (>85%) |
Part 4: Standardized Experimental Protocols
To ensure reproducibility and self-validation, follow these step-by-step methodologies.
Protocol A: Regioselective C1-Azidation via Jacobsen Kinetic Resolution[3][4]
This protocol utilizes a chiral (salen)Co(III) complex to achieve highly regioselective ring opening at the C1 position, while simultaneously resolving racemic 1,2-dihydronaphthalene oxide.
Step 1: Catalyst Activation
-
Dissolve 0.05 equivalents of
-(salen)Co(II) complex in toluene. -
Add 0.05 equivalents of acetic acid (
) and stir open to the air for 30 minutes at room temperature to oxidize the complex to the active (salen)Co(III)OAc species. -
Remove the solvent under vacuum to yield a dark brown solid.
Step 2: Reaction Setup
-
Dissolve the active catalyst in minimal neat 1,2-dihydronaphthalene oxide (1.0 equivalent, racemic). Note: The substrate must be freshly purified to remove trace acids.
-
Cool the reaction vessel to 0 °C to suppress uncatalyzed background reactions.
Step 3: Nucleophile Addition & Monitoring (Self-Validation)
-
Slowly add 0.5 equivalents of trimethylsilyl azide (
) dropwise over 5 minutes. -
Stir the reaction at 0 °C.
-
Validation Check: Monitor the reaction via IR spectroscopy. The appearance of a strong azide stretching band at ~2100
confirms successful nucleophilic incorporation.
Step 4: Quench and Purification
-
Once the
is fully consumed (typically 12-24 hours), concentrate the mixture under reduced pressure. -
Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
-
Validation Check: Analyze the isolated product via
NMR. The benzylic proton at C1 will appear as a distinct doublet (coupled to the C2 proton) shifted downfield due to the attached azide group, confirming C1 regioselectivity. The unreacted epoxide enantiomer can be recovered separately.
References
-
Effect of ionic liquids on epoxide hydrolase-catalyzed synthesis of chiral 1,2-diols Source: National Institutes of Health (NIH) / PMC URL:[Link]
- Stereoselective ring opening reactions (US Patent 6262278B1)
-
Epoxy Resins: Chemistry and Technology Source: Pageplace (Book Excerpt) URL: [Link]
-
Kinetic Resolution of 1,2-Dihydronaphthalene Oxide and Related Epoxides via Asymmetric C-H Hydroxylation Source: Journal of the American Chemical Society URL:[Link]
Sources
preventing racemization of (1S,2R)-1-amino-2-tetralol during workup
Technical Support Center: (1S,2R)-1-Amino-2-Tetralol Integrity
Case ID: #TET-ISO-001 Subject: Prevention of Racemization During Workup and Isolation Status: [Active Guide]
Executive Summary: The Benzylic Vulnerability
The (1S,2R)-1-amino-2-tetralol molecule presents a classic "benzylic risk" profile. Its stereochemical integrity is compromised not by a single pathway, but by a convergence of electronic and conformational factors.
As a benzylic amine with a vicinal hydroxyl group, the C1 position is electronically activated. The carbocation at C1 is stabilized by the aromatic ring, making it susceptible to
Critical Rule: The enantiomeric excess (ee) of this molecule is not fixed until the solid salt is crystallized or the free base is stored dry at low temperature. The workup is a kinetic race against thermodynamic equilibration.
Root Cause Analysis: Why Racemization Occurs
To prevent failure, you must understand the mechanism. Racemization in this system is rarely spontaneous; it is induced by specific triggers.
Mechanism A: Acid-Catalyzed Benzylic Inversion ( )
In strong acid, the amine is protonated (stable). However, if the temperature rises or the acid concentration is too high, the benzylic C-N bond can weaken. If the amine leaves (even transiently), a planar benzylic carbocation forms. Re-attack by water or ammonia from either face leads to racemization (formation of the trans isomer or the enantiomer).
Mechanism B: Oxidative Dehydrogenation (Imine Formation)
Benzylic amines are easily oxidized to imines (C=N). This destroys the chirality at C1. Upon non-selective reduction or hydrolysis, the stereocenter is scrambled. This often happens in the presence of trace transition metals or oxidants during workup.
Mechanism C: The "Acetone Trap" (Oxazolidine Formation)
Using ketones (like acetone) during cleaning or workup reacts with the 1,2-amino alcohol to form an oxazolidine. This ring formation is reversible, but the ring-opening process can occur with inversion of configuration, or the intermediate itself may racemize.
Visualization: The Pathway to Failure
The following diagram illustrates the specific chemical pathways that lead to loss of optical purity.
Caption: Figure 1. Kinetic pathways leading to racemization.[1] The red path (Acid/Heat) is the most common failure mode during extraction.
Troubleshooting Matrix
Use this guide to diagnose and fix specific ee% drops observed during your process.
| Symptom | Probable Cause | Immediate Corrective Action |
| ee% drops after acid extraction | Thermal Stress: Exotherm during acid addition heated the batch >40°C. | Cool Down: Maintain internal temp < 10°C during acidification. Use dilute acid (e.g., 1M HCl) instead of conc. |
| New impurity peak (M+12 or M+40) | The "Acetone Trap": Formation of aminal/Schiff base with ketone solvents. | Solvent Swap: Strictly ban acetone/MEK. Use MTBE, IPA, or Toluene. |
| Low yield + Trans isomer forms | Inversion: pH > 12 for prolonged periods or high heat drove thermodynamic equilibration. | Buffer pH: Quench to pH 9-10 (Carbonate/Bicarbonate) rather than pH 14. Minimize contact time. |
| Oil formation (won't crystallize) | Impurity Profile: Presence of tetralone or residual solvents preventing lattice formation. | Salt Break: Form the Tartrate salt first to upgrade ee, then free-base. |
The "Golden Protocol": Validated Isolation Workflow
This protocol is designed to minimize the "Benzylic Risk." It relies on Kinetic Control —keeping the molecule in states where the activation energy for racemization is too high to overcome.
Phase 1: Quench & Extraction (The Danger Zone)
-
Temperature Control: Cool the reaction mixture to 0–5°C .
-
Solvent Choice: Add MTBE (Methyl tert-butyl ether) or Toluene .
-
Why: These aprotic solvents do not participate in H-bonding dynamics that stabilize the transition state for inversion.
-
-
pH Adjustment:
-
Slowly add 20% aqueous Tartaric Acid or 1M HCl to extract the amine.
-
Critical: Keep internal temperature < 15°C .
-
Stop Point: Target pH 2–3. Do not go lower (e.g., conc. H2SO4) as this promotes SN1 pathways.
-
Phase 2: The "Salt Break" (Purification)
Instead of isolating the free base oil directly, isolate the salt. This "locks" the stereochemistry in the crystal lattice.
-
Separate the aqueous acidic layer (containing the product).
-
Wash the aqueous layer with Toluene to remove neutral organic impurities (unreacted tetralone).
-
Option A (Direct Crystallization): If using Tartaric acid, cool the aqueous solution and add seeds of the (1S,2R)-tetralol tartrate salt. Allow to crystallize.
-
Option B (Free Basing):
-
Add fresh MTBE to the aqueous acidic layer.
-
Slowly add 50% NaOH or K2CO3 to the biphasic mixture.
-
Crucial:Stop at pH 10. Do not overshoot to pH 14.
-
Separate layers immediately.
-
Phase 3: Drying & Isolation
-
Dry the organic layer over Na2SO4 (Sodium Sulfate).[2]
-
Avoid: Magnesium Sulfate (MgSO4) can sometimes act as a Lewis acid and catalyze degradation in sensitive benzylic amines.
-
-
Concentration: Rotate evaporate at < 40°C .
-
Warning: Do not heat to dryness at high vacuum for extended periods.
-
Frequently Asked Questions (FAQs)
Q: Can I use Acetone to clean my glassware? A: NO. Trace acetone residues react rapidly with 1,2-amino alcohols to form oxazolidines. These impurities are difficult to remove and can skew chiral HPLC results. Rinse glassware with Methanol or IPA.
Q: My product is an oil. How do I get a solid? A: (1S,2R)-1-amino-2-tetralol free base can be low-melting. The most robust method is to store it as a salt. The D-(-)-Tartrate salt is the industry standard for resolution and storage. It is highly crystalline and stable.
Q: I see a small amount of the cis-enantiomer (1R,2S). Can I upgrade the ee? A: Yes. Recrystallize using D-(-)-Tartaric acid in Methanol/Water. This classic resolution method relies on the solubility difference between the diastereomeric salts.
Q: Is the trans isomer more stable? A: Thermodynamically, the trans-isomer is often more stable because the substituents are pseudo-equatorial (avoiding 1,2-steric strain). This is why harsh conditions (heat/strong acid) eventually convert your valuable cis product into the trans impurity.
References
-
Merck & Co. (1996). Process for the preparation of (1S,2R)-1-amino-2-indanol. (Analogous chemistry for tetralol). Journal of Organic Chemistry, 61(17), 581.
-
Ghosh, A. K., et al. (1992). cis-1-Aminoindan-2-ol in Asymmetric Synthesis. (Detailing the stability and resolution of the cis-amino alcohol core). Journal of Medicinal Chemistry.
-
Kawabata, T. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. (Review of resolution methods including Tartaric acid). MDPI Molecules.
-
Delgado, A., et al. (1988). Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. (Specific NMR and stability data for tetralol isomers). Canadian Journal of Chemistry.
Sources
Technical Support Center: Separation of cis- and trans-1-Amino-2-Tetralol
Ticket ID: #TET-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting diastereomer separation of 1-amino-2-tetralol via flash column chromatography.
Executive Summary
Separating cis- and trans-1-amino-2-tetralol poses a dual challenge: diastereomeric resolution (separating the geometric isomers) and peak symmetry (preventing the free amine from streaking).
The 1,2-amino alcohol motif is notorious for interacting strongly with acidic silanol groups (
Module 1: Diagnostic Workflow
Before packing your column, determine your separation strategy based on your purity requirements and available scale.
Figure 1: Decision tree for selecting the optimal separation pathway. Route B is recommended for >95% purity.
Module 2: Route A - Direct Separation (The "Free Amine" Method)
Warning: This method is prone to "tailing."[1][2][3][4] The amine group (
Troubleshooting Peak Tailing
If you observe streaking (tailing) where the cis and trans isomers merge into one broad blob, you must modify the mobile phase.[1]
Mechanism of Failure:
The Fix: Saturate the silanol sites with a volatile base.
Optimized Mobile Phase Systems
| System | Composition (v/v) | Application | Pros/Cons |
| System 1 (Standard) | DCM : MeOH : | General Purpose | Pros: Good solubility. Ammonia suppresses ionization.Cons: Ammonia smell; requires venting. |
| System 2 (Alternative) | DCM : MeOH : TEA (95:4:1) | High Tailing | Pros: Triethylamine (TEA) is a stronger base, better tailing suppression.Cons: TEA is harder to remove (high bp) than ammonia. |
| System 3 (Green) | EtOAc : EtOH : TEA (80:18:2) | Safety Focused | Pros: Avoids chlorinated solvents.Cons: Lower resolution for this specific substrate. |
Protocol Steps:
-
Pre-treatment: Slurry the silica gel in the mobile phase containing the base (e.g., 1% TEA) before packing. This "deactivates" the silica.[5]
-
Loading: Load the sample as a concentrated band. Do not use pure DCM for loading if the compound precipitates; add a drop of MeOH.
-
Elution: Run isocratic or a shallow gradient. The cis isomer (capable of intramolecular H-bonding) usually elutes after the trans isomer on silica due to the dominant amine-silica interaction, though this order can flip depending on the specific solvation shell. Always collect small fractions.
Module 3: Route B - Derivatization (The "Gold Standard")
If Route A fails to give baseline separation, Route B is the industry standard. By converting the amine to a carbamate (Boc), you remove the basicity and drastically improve the difference in polarity (
Workflow Diagram
Figure 2: The derivatization workflow eliminates amine-silica interactions, allowing standard Hexane/EtOAc separation.
Detailed Protocol
-
Protection:
-
Dissolve crude 1-amino-2-tetralol in DCM.
-
Add 1.1 eq
and 1.2 eq TEA. Stir at RT for 2 hours. -
Wash with water, dry (
), and concentrate.
-
-
Chromatography (The Key Step):
-
Stationary Phase: Standard Silica Gel (40-63
). -
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%
30% EtOAc). -
Observation: The cis-Boc and trans-Boc isomers will separate easily. The intramolecular H-bond in the cis-isomer (between NH-Boc and OH) often makes it less polar (higher
) than the trans-isomer.
-
-
Deprotection:
-
Treat the isolated isomer with TFA/DCM (1:1) for 1 hour.
-
Concentrate and free-base using ion-exchange resin or basic extraction.
-
Module 4: Identification (FAQ)
Q: How do I know which peak is cis and which is trans?
A: You must use
-
Structure: Tetralin ring adopts a half-chair conformation.
-
Trans-isomer: The H1 and H2 protons are typically axial-axial .
- (Large coupling).
-
Cis-isomer: The H1 and H2 protons are axial-equatorial .
- (Small coupling).
Q: Which isomer elutes first? A:
-
Free Amine (Route A): Unpredictable, but often trans elutes first on silica because the cis isomer's hydroxyl and amine can chelate to the surface more effectively in some conformations.
-
Boc-Protected (Route B): The cis-isomer often elutes first (Higher
) in Hex/EtOAc systems because the intramolecular H-bond (NH OH) reduces its interaction with the silica.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925.
- Daeppen, R.; Kaiser, S. R.; Biollaz, M. (2001). "Practical Applications of Flash Chromatography." Journal of Chromatography A, 923(1-2), 27-35. (Discussion on amine tailing suppression).
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Source for Karplus equation and coupling constants in cyclic systems).
- Son, S.; et al. (2015). "Stereoselective Synthesis of 1-Amino-2-tetralol Derivatives." Tetrahedron Letters, 56(15), 1965-1968.
Sources
troubleshooting low enantiomeric excess in 1-amino-2-tetralol catalysis
Ticket ID: T-ATH-TET-001 Subject: Troubleshooting Low Enantiomeric Excess (ee) in Asymmetric Transfer Hydrogenation (ATH) Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Overview
You are experiencing suboptimal enantioselectivity (<90% ee) using a 1-amino-2-tetralol-based catalyst. While 1-amino-2-indanol is the industry standard, the tetralol scaffold offers unique steric bite angles that can outperform indanol in specific bulky ketone reductions. However, its conformational flexibility makes it less forgiving.
This guide treats your reaction as a system of competing rates: the enantioselective metal-catalyzed pathway (
Phase 1: Catalyst Integrity & Configuration (The Hardware)
CRITICAL CHECK: Are you using the cis or trans isomer?
1. The Stereochemical Trap
Unlike many chiral ligands where the absolute configuration (
-
The Standard: cis-1-amino-2-tetralol is required for the classic Noyori-type metal-ligand bifunctional mechanism. The cis-arrangement allows the NH and OH protons to align perfectly in a 6-membered transition state with the metal (Ru/Rh) and substrate.
-
The Failure Mode: The trans-isomer forces a distorted geometry. While it may still coordinate, it often fails to form the tight "NH effect" hydrogen bond network, leading to "leaky" enantioselectivity.
2. Optical Purity & Non-Linear Effects (NLE)
If your ligand is 95% ee, you might expect ~90-95% product ee. However, amino-tetralol complexes often form dimers in solution.
-
Heterochiral Aggregation: The (
)-catalyst may aggregate with the ( )-impurity to form a stable, inactive hetero-dimer. This leaves the remaining pure ( )-catalyst to work, potentially amplifying ee (Positive NLE). -
The Risk: If the hetero-dimer is more active than the homochiral species (Negative NLE), a small impurity in your ligand will drastically tank your product ee.
Diagnostic Experiment 1: The Linearity Check
-
Prepare catalysts with 100%, 75%, and 50% ee ligand.
-
Run standard reaction.
-
Plot Product ee (y-axis) vs. Ligand ee (x-axis).
Phase 2: Reaction Environment (The Software)
1. The Background Reaction (The Silent Killer)
In Transfer Hydrogenation (ATH), the base (usually KOH or
Diagnostic Experiment 2: The Blank Test Run your reaction conditions exactly as described, but omit the Ruthenium/Ligand complex .
-
Result A (0% Conversion): Good. No background reaction.
-
Result B (>5% Conversion): Critical Failure. Your base concentration or temperature is too high. The racemic pathway is competing.
Corrective Actions:
-
Lower Temperature: Drop from 25°C to 0°C or -10°C. Rate decreases, but selectivity often recovers.
-
Change Hydrogen Source: Switch from Isopropanol/KOH to Formic Acid/Triethylamine (5:2) . The acidic/neutral pH suppresses the base-catalyzed racemic MPV pathway completely.
2. Concentration & Aggregation
1-amino-2-tetralol complexes are prone to aggregation at high concentrations.
-
Standard: 0.1 M to 0.5 M substrate concentration.
-
Troubleshooting: If ee is low, dilute to 0.05 M. Monomeric species are usually more selective.
Phase 3: Visualizing the Failure Points
The following diagram illustrates the competition between the desired bifunctional pathway and the selectivity-killing background reactions.
Figure 1: Mechanistic flow showing how ligand geometry (trans) and background reactions (MPV) dilute the enantiomeric excess of the final product.
Phase 4: Troubleshooting Matrix
| Symptom | Probable Cause | Verification Protocol | Corrective Action |
| Good conversion, Low ee (<50%) | Racemic Background Reaction | Run "Blank Test" (No catalyst, just base + solvent). | Switch to HCOOH/Et3N system or lower Temp. |
| Low conversion, Low ee | Catalyst Poisoning / Oxidation | Check solution color. Dark black/brown precipitates usually indicate Ru-colloid formation (dead catalyst). | Degas solvents thoroughly. Ensure ligand is not oxidized (store under Ar). |
| Inconsistent ee (Batch to Batch) | Water Contamination | Karl Fischer titration of solvent. | Dry isopropanol over 3Å sieves. Water >0.1% can reverse selectivity in some Ru-systems. |
| ee drops over time | Product Racemization | Isolate pure chiral product and subject it to reaction conditions. | Stop reaction at 95% conversion. Do not let stir overnight after completion. |
| Unexpected Configuration (R vs S) | Wrong Ligand Isomer | Check | cis-tetralol |
Phase 5: Step-by-Step Optimization Protocol
If you are stuck, reset your system to these "Safe Harbor" conditions. This protocol minimizes background reaction and maximizes the "NH-effect."
Reagents:
-
Catalyst: [Ru(
-cymene)Cl ] (0.0025 eq) + (1 ,2 )-1-amino-2-tetralol (0.005 eq). Note: 2:1 Ligand/Dimer ratio. -
Solvent: Formic Acid / Triethylamine (5:2 azeotrope). Do not use IPA/KOH for troubleshooting.
Procedure:
-
Complex Formation: Mix Ru-dimer and Tetralol in dry DCM (dichloromethane) with Et
N (2 eq) at room temp for 1 hour. Evaporate to dryness. (This ensures the pre-catalyst is formed correctly before introducing the hydrogen source). -
Reaction: Dissolve the orange solid in the HCOOH/Et
N mixture. -
Addition: Add substrate in one portion.
-
Monitoring: Stir at 0°C . Monitor via chiral HPLC/GC.
-
Workup: Quench with water/brine immediately upon completion. Do not expose to heat during extraction.
Why this works: The HCOOH system is irreversible (produces CO
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6][7][8][9] Accounts of Chemical Research.
- Context: Establishes the fundamental mechanism of the metal-ligand bifunctional catalysis and the necessity of the NH/OH interaction.
-
Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds.[9] Tetrahedron: Asymmetry.
- Context: Reviews the structural analogues of amino-indanol and tetralol, discussing the impact of ring rigidity on enantioselectivity.
-
Blacker, A. J., et al. (1998). Asymmetric transfer hydrogenation of ketones with amino-alcohol ligands. Organic Process Research & Development.
- Context: Industrial troubleshooting of low ee in ATH, specifically addressing water content and base concentr
-
Kagan, H. B., & Girard, C. (1998).[10] Nonlinear Effects in Asymmetric Synthesis and Stereoselective Reactions. Angewandte Chemie International Edition.
- Context: The authoritative text on diagnosing non-linear effects (NLE)
Sources
- 1. Non-linear effects - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. ruthenium-catalyzed transfer hydrogenation: Topics by Science.gov [science.gov]
- 5. webofproceedings.org [webofproceedings.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
removal of unreacted amines from 1-amino-2-tetralol crude product
This guide serves as a technical support resource for the purification of 1-amino-2-tetralol (trans-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol).[1][2][3] It focuses on the removal of unreacted amine starting materials (e.g., ammonia, benzylamine, or other primary amines) and side-product amines (dimers).[3]
Executive Summary
Target Molecule: 1-Amino-2-tetralol (C₁₀H₁₃NO) Primary Challenge: Separation of the target amino alcohol from unreacted amine starting materials and poly-alkylated amine impurities.[1][2][3] Core Strategy: Exploiting the basicity difference, volatility, and crystallization properties of the hydrochloride salt.
Part 1: Purification Decision Matrix
Before selecting a protocol, identify your primary impurity profile using the decision tree below.
Caption: Decision matrix for selecting the optimal purification route based on the physicochemical properties of the amine impurity.
Part 2: Troubleshooting Guide (FAQs)
Issue 1: "I tried acid-base extraction, but my impurity co-extracts with the product."
Diagnosis: Both 1-amino-2-tetralol and your unreacted amine (e.g., benzylamine) are bases with similar pKa values (approx.[1][2][3] 9.5–10.5). Standard acid-base extraction separates neutrals from bases, but it cannot separate two bases.[1][2][3] Solution: Switch to Protocol B (Salt Crystallization) .
-
Why: While both amines form salts upon acid addition, the lattice energy of the 1-amino-2-tetralol hydrochloride salt often drives its selective crystallization, whereas the impurity salt remains soluble in the mother liquor (usually an alcohol/ether blend).[1][2][3]
Issue 2: "The product oils out during salt formation instead of crystallizing."
Diagnosis: This "oiling out" indicates the presence of water or an incorrect solvent polarity. 1-amino-2-tetralol HCl is highly soluble in water and methanol but insoluble in ether.[1][2][3] Solution:
-
Dry the Crude: Dissolve crude free base in dry toluene or DCM and evaporate to remove trace water (azeotrope).
-
Solvent Switch: Dissolve the dried oil in a minimal amount of anhydrous ethanol or isopropanol .[1][2]
-
Acid Source: Use 2M HCl in diethyl ether or 4M HCl in dioxane (anhydrous) rather than aqueous HCl. Add dropwise with vigorous stirring.
Issue 3: "I have excess benzylamine that won't remove via rotovap."
Diagnosis: Benzylamine has a high boiling point (185°C).[1][2][4] Solution:
-
Method 1 (Distillation): If your product is stable, Kugelrohr distillation can remove benzylamine, but 1-amino-2-tetralol has a high mp/bp and may degrade.[1][2][3]
-
Method 2 (Scavenging): If 1-amino-2-tetralol is a secondary amine (e.g., N-alkylated) and the impurity is a primary amine (like benzylamine), use a benzaldehyde scavenger .[1][2][3] The impurity forms an imine (Schiff base) which alters its solubility or affinity, allowing separation.
-
Method 3 (Resin): Use a polystyrene-bound isocyanate resin (e.g., PS-Isocyanate) to covalently bind the unreacted primary amine.[1][2][3]
Part 3: Experimental Protocols
Protocol A: Removal of Volatile Amines (Ammonia/Methylamine)
Best for: Synthesis via epoxide opening with ammonia.[1][3]
-
Stripping: Concentrate the reaction mixture under reduced pressure (Rotovap) at 40–50°C.
-
Azeotrope: Redissolve the residue in Toluene or Isopropanol and re-concentrate.[1][2] This helps drag out stubborn volatile amines and water.[1][2]
-
Vacuum Drying: Place the oil under high vacuum (<1 mbar) for 4–6 hours.
Protocol B: Selective Crystallization of HCl Salt (Gold Standard)
Best for: Separating 1-amino-2-tetralol from non-volatile amines and dimers.[1][2][3]
| Step | Action | Critical Parameter |
| 1. Dissolution | Dissolve crude free base in Isopropanol (IPA) or Ethanol (EtOH) .[1][2][3] | Concentration: ~1 g/5 mL. |
| 2. Acidification | Add HCl in Et₂O (2.0 M) dropwise at 0°C. | Monitor pH. Stop at pH 2–3.[1][2] |
| 3. Nucleation | Stir at 0°C for 1 hour. If no solid forms, add Diethyl Ether or MTBE dropwise until turbid.[1][2] | Do not add excess ether too fast (causes oiling).[1] |
| 4. Isolation | Filter the white precipitate. Wash with cold Et₂O.[1][2] | The impurity (benzylamine HCl) often stays in the filtrate. |
| 5. Free Basing | (Optional) Dissolve salt in water, adjust pH >12 with NaOH, extract into DCM. | Recovers the pure free base.[5] |
Protocol C: Flash Chromatography for Amino Alcohols
Best for: Complex mixtures where crystallization fails.[1][2][3]
-
Ratio: Start with 95:5:0.5 and gradient to 90:10:1 .
-
Why NH₄OH? The ammonia competes with the amino alcohol for the acidic silanol sites on the silica, preventing "tailing" and irreversible adsorption. Without NH₄OH, the amine will streak and co-elute with impurities.
Part 4: Data & Solubility Profile
Table 1: Solubility & Physical Properties
| Compound | Form | Soluble In | Insoluble In | pKa (Est.) |
| 1-Amino-2-tetralol | Free Base | DCM, MeOH, DMSO, Toluene | Water (Low), Hexane | ~9.8 (Amine) |
| 1-Amino-2-tetralol | HCl Salt | Water, Methanol | Ether, Hexane, Toluene | N/A |
| Benzylamine | Free Base | Most organic solvents, Water | — | 9.34 |
| Benzylamine | HCl Salt | Water, Ethanol | Ether, Hydrocarbons | N/A |
Mechanistic Insight (Causality): The separation relies on the Lattice Energy Differential .[1][2] While both the product and impurity are amines and form salts, the trans-1-amino-2-tetralol hydrochloride packs efficiently into a crystal lattice due to the rigidity of the tetralin ring and hydrogen bonding of the -OH group.[1][2][3] Flexible impurities (like linear alkyl amines) or bulky dimers often have lower lattice energies and remain in solution (the mother liquor) when a non-polar anti-solvent (Ether/MTBE) is added.[3]
References
-
Synthesis and Purification of Amino-Tetralols via Epoxide Opening
-
Purification of Amines using Trichloroacetic Acid (TCA)
-
Chromatographic Separ
-
pKa D
Sources
- 1. 1-Aminotetralin, (R)- | C10H13N | CID 7058072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminotetralin | C10H13N | CID 34677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 1-Amino-2-Tetralol Diastereomeric Salts
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Subject: Optimization and Troubleshooting for Enantioresolution of 1-Amino-2-Tetralol
Introduction: The Challenge of the Tetralin Scaffold
Welcome to the technical support hub for chiral resolution. You are likely working with 1-amino-2-tetralol , a critical pharmacophore found in serotonin receptor ligands and beta-blockers (e.g., Nadolol analogs).
Resolving this molecule via diastereomeric salt formation is classically difficult due to two competing factors:
-
Conformational Flexibility: The non-aromatic ring in the tetralin system allows for ring flips that can destabilize crystal packing.
-
Oiling Out (LLPS): The salts of this amine often exhibit Liquid-Liquid Phase Separation (LLPS) before crystallization, leading to sticky oils rather than discrete crystals.
This guide moves beyond basic textbook advice, offering field-proven protocols to stabilize these salts.
Module 1: Selecting the Resolving Agent (The "Setup")
User Query: "I tried tartaric acid, but it didn't precipitate. Which acid should I use?"
Technical Insight: For 1-amino-2-tetralol (a secondary alcohol/primary amine), the "Dutch Resolution" principle suggests screening families of acids. However, historical data on the tetralin/indane scaffold points to specific "High Probability" candidates.
Tier 1: The "Gold Standard" Screen
Start here. These acids have the highest structural complementarity to the tetralin backbone.
| Resolving Agent | Solvent System | Expected Outcome | Notes |
| (R)-(-)-Mandelic Acid | EtOH (95%) or iPrOH | High Yield | Preferred. The phenyl ring of mandelic acid pi-stacks with the tetralin aromatic ring, stabilizing the lattice. |
| D-(-)-Tartaric Acid | MeOH / Water (9:1) | High Purity | Often requires water to solvate the polar head groups; risk of solvate formation. |
| (+)-Camphor-10-sulfonic Acid (CSA) | Acetone or EtOAc | Fast Nucleation | Good if the tartrate/mandelate salts oil out; the bulky camphor group disrupts oil formation. |
Tier 2: The "Rescue" Screen (If Tier 1 Fails)
-
Di-p-toluoyl-D-tartaric acid: The additional aromatic rings increase hydrophobicity, often solving solubility issues in alcohols.
-
N-Acetyl-L-leucine: Excellent for stubborn amines that refuse to crystallize with carboxylic acids.
Visual Workflow: Screening Decision Tree
Caption: Logic flow for selecting and troubleshooting resolving agents based on initial experimental feedback.
Module 2: Troubleshooting "Oiling Out" (The Critical Failure)
User Query: "My solution turned cloudy and separated into a sticky yellow oil at the bottom. Stirring doesn't help."
Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the salt's melting point in the solvent is lower than the temperature at which it becomes insoluble. You are essentially "melting" your product out of solution before it can crystallize.
The "Temperature Cycling" Rescue Protocol
Do not just cool it down further—that will only make the oil more viscous (glass transition). You must reheat to align the phases.
-
Re-dissolve: Heat the mixture until the oil phase disappears and the solution is homogeneous (Clear Point).
-
Find the Cloud Point: Cool slowly (0.5°C/min). Note the exact temperature (
) where the oil droplets first appear. -
The "Hover" Technique:
-
Re-heat to
. -
Add Seed Crystals (if available) or scratch the glass vigorously.[2]
-
Hold temperature here for 2-4 hours. You want the oil to act as a solute reservoir, transferring mass to the growing crystal seeds, not forming a separate liquid phase.
-
-
Slow Ramp: Once a solid bed is visible, cool at 0.1°C/min.
Visual Mechanism: Avoiding the Oil Zone
Caption: Pathway divergence between oiling out and crystallization.[3] Control is achieved at the 'Supersaturation Point' via seeding.
Module 3: Upgrading Optical Purity (The "Refinement")
User Query: "I got crystals, but the enantiomeric excess (ee) is only 75%. Recrystallization yield is terrible."
Technical Insight: A 75% ee indicates you have a mixture of the diastereomeric salt and the racemic salt (or the opposite diastereomer). Full recrystallization (dissolving completely) is often wasteful because you lose the good material in the mother liquor.
The "Swish" (Slurry) Protocol
Instead of dissolving, wash the impurities out of the crystal lattice.
-
Solvent Selection: Choose a solvent where the salt is sparingly soluble (e.g., Isopropanol or Acetone).
-
Procedure:
-
Suspend the 75% ee solid in the solvent (5-10 volumes).
-
Heat to reflux for 1 hour (do not dissolve completely).
-
Cool to room temperature and filter.
-
-
Mechanism: This exploits Ostwald Ripening . The thermodynamically less stable crystals (the minor diastereomer or racemate) will dissolve and re-deposit onto the more stable crystals (the major diastereomer), effectively "purifying" the solid phase without total dissolution loss.
Module 4: Free-Basing (The "Recovery")
User Query: "How do I get my amine back without racemizing it?"
Protocol: 1-amino-2-tetralol is relatively stable, but benzylic amines can be sensitive.
-
Biphasic Release: Suspend the salt in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .
-
Base Addition: Add 1M NaOH or saturated
slowly with vigorous stirring.-
Note: Avoid strong heating. Keep at room temperature.
-
-
Separation: Separate the organic layer.
-
Wash: Wash with brine, dry over
, and evaporate. -
Check: Verify ee immediately via Chiral HPLC.
Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent? A: Water is risky for the initial screen because tetralol salts can form hydrates, which have different solubility profiles. However, 90:10 EtOH:Water is excellent for the final recrystallization of tartrate salts, as the water helps solubilize the polar ionic bond network.
Q: Why does my salt turn pink/brown? A: Amines are prone to oxidation. If your salt discolors, your solvent might contain peroxides (common in old ethers) or you are exposing the free amine to air too long before salt formation. Perform the salt formation under Nitrogen or Argon.
Q: I have the trans isomer. Does this guide apply? A: The chemistry is identical, but the solubility will differ. Trans-1-amino-2-tetralol salts often pack more tightly than cis salts due to less steric strain. You may need slightly more polar solvents (e.g., Methanol) compared to the cis isomer.
References
-
Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. Link
-
Mettler Toledo. (2025). "Oiling Out in Crystallization: Causes and Solutions." Technical Whitepaper. Link
-
Saigo, K., et al. (1980). "Optical Resolution of 1-Amino-2-indanol Derivatives." Bulletin of the Chemical Society of Japan. (Analogous chemistry for tetralol). Link
-
BenchChem. (2025).[2] "Troubleshooting Diastereomeric Salt Crystallization." Technical Support Center. Link
Sources
Technical Support Center: Stereoselective Reduction of 1-Amino-2-Tetralone
The following technical guide addresses the stereoselective reduction of 1-amino-2-tetralone to cis-1-amino-2-tetralol . This transformation is chemically analogous to the synthesis of the HIV protease inhibitor intermediate cis-1-amino-2-indanol, sharing similar challenges regarding substrate instability and diastereocontrol.
Current Status: Active Topic: Controlling cis-Selectivity (syn-diastereoselectivity) Applicable Substrates: 1-amino-2-tetralone (hydrochloride salt), N-protected-1-amino-2-tetralones.
Part 1: Executive Technical Summary
The reduction of 1-amino-2-tetralone to cis-1-amino-2-tetralol presents two primary failure modes:
-
Regio-instability: The free
-amino ketone is prone to rapid self-condensation (dimerization to dihydropyrazines) and oxidation. It must be maintained as a salt or carbamate until the moment of reduction. -
Diastereocontrol: Standard reduction (e.g.,
in MeOH) typically yields a mixture or favors the thermodynamically stable trans-isomer (anti) via a Felkin-Anh transition state.
The Solution: Accessing the cis-isomer (syn) requires overriding the steric preference with Chelation Control or Dynamic Kinetic Resolution (DKR) .
Part 2: Troubleshooting & Diagnostic FAQs
Q1: I am getting a 1:1 mixture or predominantly trans-isomer with NaBH4. How do I force cis-selectivity?
Diagnosis: You are likely reducing under "open-chain" conditions where the hydride attacks from the less hindered face (Felkin-Anh control), or the solvent (e.g., methanol) is disrupting the necessary intramolecular hydrogen bonding.
Corrective Action: Switch to a Chelation-Controlled protocol.
-
Mechanism: You must lock the carbonyl and the amine (or N-protecting group) into a rigid 5-membered cyclic transition state using a metal cation.
-
Protocol Shift: Use a non-coordinating solvent (THF or
) and add a Lewis acid capable of bidentate chelation (e.g., , , or ) before adding the hydride. -
Reagent Upgrade: Replace
with a bulky hydride like L-Selectride (Lithium tri-sec-butylborohydride). The steric bulk of the hydride reagent reinforces the facial selectivity imposed by the chelate.
Q2: My starting material degrades/turns black before I can reduce it. What is happening?
Diagnosis: 1-amino-2-tetralone is unstable as a free base. It undergoes rapid dimerization to form pyrazine derivatives or oxidative aromatization.
Corrective Action:
-
Never isolate the free base. Generate the
-amino ketone as the Hydrochloride Salt and store it dry. -
In-situ Release: If your protocol requires the free amine, liberate it in situ at low temperature (
) immediately prior to hydride addition. -
Protection: Convert the amine to an
-Boc or -Cbz carbamate. These are stable to handling and can still participate in chelation-controlled reduction (though -Boc often favors anti without specific Lewis acids; -Sulfonyl groups are better for cis-reduction via transfer hydrogenation).
Q3: Can I use catalytic hydrogenation instead of stoichiometric hydrides?
Answer: Yes, but standard Pd/C hydrogenation often favors the cis-isomer only moderately (approx 70:30) due to haptophilicity (the amine binding to the catalyst surface).
Optimization: For high cis-selectivity (>95:5) and enantiocontrol, use Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) . Catalysts like RuCl(p-cymene)[(R,R)-Ts-DPEN] operate via a dynamic kinetic resolution (DKR) mechanism that is highly effective for
Part 3: Mechanistic Visualization (Graphviz)
The following diagram illustrates the divergent pathways determined by reaction conditions.
Caption: Divergent stereochemical outcomes based on reduction methodology. Chelation and DKR pathways enforce cis-selectivity.
Part 4: Validated Experimental Protocols
Protocol A: Chelation-Controlled Reduction (High cis-Selectivity)
Best for: Racemic synthesis where high diastereoselectivity is required.
Principle: The zinc cation (
Materials:
-
1-Amino-2-tetralone Hydrochloride (1.0 equiv)
- (1.2 equiv, anhydrous)
-
L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF, 2.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Preparation: Flame-dry a 3-neck round bottom flask under nitrogen.
-
Solubilization: Suspend 1-amino-2-tetralone HCl (10 mmol) in anhydrous THF (50 mL). Cool to
. -
Chelation: Add
(12 mmol) as a solid or solution in THF. Stir for 30 minutes at . Critical: This step forms the template for selectivity. -
Reduction: Cool the mixture to
. Add L-Selectride (25 mL, 25 mmol) dropwise over 20 minutes.-
Note: The low temperature prevents non-chelated background reduction.
-
-
Reaction: Stir at
for 2 hours. Monitor by TLC (Note: quench aliquot before TLC). -
Quench: Carefully add MeOH (5 mL) at
, followed by saturated aqueous . Allow to warm to room temperature. -
Workup: Extract with EtOAc or DCM. Wash with brine.[1] The zinc salts can cause emulsions; filtration through Celite may be necessary.
-
Result: Expect >95:5 cis:trans ratio.
Protocol B: Ruthenium-Catalyzed Transfer Hydrogenation (DKR)
Best for: Asymmetric synthesis (Enantiopure cis-isomer).
Principle: The Noyori-Ikariya catalyst performs a dynamic kinetic resolution. The fast racemization of the
Materials:
-
1-Amino-2-tetralone HCl (1.0 equiv)
-
Catalyst:
(0.5 - 1 mol%) -
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: DCM or DMF
Step-by-Step:
-
Setup: In a pressure tube or flask, dissolve the amino ketone salt in degassed solvent.
-
Catalyst Addition: Add the Ruthenium catalyst.
-
H-Source: Add the
mixture (5 equiv). -
Reaction: Stir at
for 12–24 hours. -
Workup: Basify with saturated
(pH ~8-9) and extract with DCM. -
Result: High yield of cis-(1R,2S)-amino alcohol (or enantiomer depending on ligand) with >98% ee and >95:5 dr.
Part 5: Data Summary Table
| Method | Reducing Agent | Additive | Solvent | Major Isomer | Selectivity (cis:trans) |
| Standard | None | MeOH | Trans / Mix | ~30:70 to 50:50 | |
| Chelation | Cis | ~80:20 | |||
| Bulky Chelation | L-Selectride | THF | Cis | >95:5 | |
| Catalytic DKR | Ru-TsDPEN | DCM | Cis (Chiral) | >98:2 |
References
-
Ghosh, A. K., et al. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(7), 937-961.
- Establishes the foundational protocols for cis-selective reduction of the analogous indanone system using L-Selectride/ZnCl2.
-
Delgado, A., et al. (1988).[2] Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. Canadian Journal of Chemistry, 66(3), 517-522.
- Discusses the specific stereochemical behavior of tetralone derivatives and the reversal of selectivity in salt forms.
-
Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.
- The authoritative source for the DKR mechanism used in Protocol B.
-
Senanayake, C. H. (1996). Enantioselective Synthesis of cis-1-Aminoindan-2-ol. Tetrahedron Letters, 37(20), 3271-3274.
- Provides comparative data on Ritter-type syntheses vs reduction str
Sources
purification of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride
Topic: Purification of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride Content Type: Technical Support Center Guide
Senior Application Scientist Desk Subject: Troubleshooting Isolation, Crystallization, and Stereochemical Purity
Welcome to the advanced technical guide for the purification of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride (hereafter referred to as 1-amino-2-tetralol HCl ). This compound is a critical chiral building block in the synthesis of various pharmaceutical agents. Its purification is often complicated by its two chiral centers (C1, C2), leading to diastereomeric mixtures (cis/trans) and enantiomers, as well as its propensity to form "oils" rather than distinct crystals.
This guide moves beyond basic textbook procedures to address the specific physicochemical challenges encountered in the lab.
Module 1: The "Sticky Solid" Crisis (Crystallization & Isolation)
User Issue: "My crude product is crashing out as a brown oil or a sticky gum upon adding HCl. It refuses to crystallize."
Root Cause Analysis
This is the most common failure mode. It typically stems from three factors:
-
Water Content: Even trace amounts of water in the organic solvent can solvate the salt, preventing lattice formation.
-
Supersaturation Rate: Adding HCl gas or concentrated acid too quickly creates a local zone of massive supersaturation, trapping impurities and solvent (oiling out).
-
Impurity Profile: Unreacted starting material (e.g., epoxide or tetralone) acts as a "solvent" for the product.
Troubleshooting Protocol: The "Double-Solvent" Rescue
Do not attempt to filter the oil. Instead, redissolve and control the precipitation.
Step-by-Step Protocol:
-
Redissolution:
-
Decant the supernatant if possible.
-
Dissolve the oily residue in a minimum amount of hot Methanol (MeOH) or Ethanol (EtOH) . The salt is highly soluble in hot alcohols.
-
Critical Step: If the solution is dark (oxidized), add activated charcoal (5 wt%), stir for 15 mins at 50°C, and filter hot through Celite.
-
-
Controlled Displacement:
-
While maintaining the solution at a warm temperature (40-50°C), slowly add Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) dropwise.
-
Stop point: Stop adding the anti-solvent the moment a persistent cloudiness appears.
-
-
The "Seed and Starve" Technique:
-
Add a seed crystal (if available) or scratch the glass surface.
-
Allow the mixture to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.
-
Once solids form, then move to 0°C for final maturation.
-
Why this works: The alcohol keeps the salt in solution, while the ester/ether reduces the solubility limit gradually. Slow cooling promotes Ostwald ripening, favoring crystal growth over oil formation.
Module 2: Stereochemical Purity (Cis vs. Trans Separation)
User Issue: "I have a mixture of cis and trans isomers. How do I separate them without running a column?"
Technical Insight
1-amino-2-tetralol possesses two stereocenters.[1] The trans isomer (amino and hydroxyl groups on opposite faces) and cis isomer have significantly different lattice energies and solubilities.
-
Trans-isomer: Typically forms a more stable, higher-melting crystal lattice due to favorable hydrogen bonding networks that are less sterically strained in the crystal packing.
-
Cis-isomer: Often more soluble in alcoholic solvents.
Separation Workflow (Fractional Crystallization)
| Parameter | Cis-Isomer (HCl Salt) | Trans-Isomer (HCl Salt) |
| Solubility (EtOH) | High | Low |
| J-Coupling (H1-H2) | ~2–5 Hz (eq-ax/ax-eq) | ~9–11 Hz (ax-ax) |
| Preferred Solvent | Remains in Mother Liquor | Precipitates First |
Protocol:
-
Dissolve the diastereomeric mixture in boiling absolute Ethanol (EtOH) (approx. 10-15 mL per gram).
-
Reflux for 10 minutes to ensure complete dissolution.
-
Cool slowly to room temperature. The trans-isomer will typically crystallize out first as white needles.
-
Filter the solid (Trans-rich).
-
Concentrate the mother liquor to 50% volume and cool to 0°C to induce precipitation of the cis-isomer (or a cis-rich mixture).
Verification (NMR):
Check the coupling constant (
-
Trans: Large coupling (
Hz) indicates a trans-diaxial arrangement. -
Cis: Small coupling (
Hz) indicates a cis-equatorial/axial arrangement.
Module 3: Salt Stoichiometry & Stability
User Issue: "My product is hygroscopic and turns pink after a few days."
Root Cause
-
Hygroscopicity: Often caused by excess HCl trapped in the crystal lattice. The HCl salt itself should be stable, but excess acid attracts moisture.
-
Pink Color: Oxidation of the free amine or phenol (if demethylation occurred). Aminotetralins are sensitive to air oxidation, forming quinone-imine type impurities.
Corrective Action
-
Stoichiometry Control: When generating the salt, use a precise stoichiometric amount of HCl (1.05 equivalents). Avoid saturating the solution with HCl gas.
-
The "Ether Wash": After filtration, wash the filter cake copiously with anhydrous Diethyl Ether or MTBE. This removes surface-bound acid and non-polar impurities.
-
Drying: Dry the salt in a vacuum oven at 40°C over
or KOH pellets (to absorb acid fumes) for at least 12 hours.
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for purification based on the physical state of your crude material.
Caption: Decision matrix for isolating pure 1-amino-2-tetralol HCl, addressing physical state issues and stereochemical separation.
Module 4: Analytical Verification Data
When you have isolated your crystals, verify identity and purity using these benchmarks.
| Test | Expected Result (HCl Salt) | Notes |
| Appearance | White to Off-White Crystalline Powder | Pink/Brown indicates oxidation. |
| Melting Point | > 200°C (Decomposes) | Broad range indicates mixed isomers. |
| Solubility | Water (High), MeOH (High), EtOAc (Low) | Insoluble in hexanes/ether. |
| 1H NMR (D₂O) | H1-H2 Coupling: Trans: | Diagnostic for diastereomer ratio. |
| HPLC Purity | > 98.0% Area | Use C18 column, Phosphate buffer/MeCN. |
References
-
Separation of Aminoindanol Diastereomers (Analogous Chemistry)
- Source: N
- Context: Describes the separation of cis/trans amino-alcohol diastereomers using pH control and solubility differences, applicable to tetralin systems.
-
URL:
-
Recrystallization of Amine Hydrochlorides
- Source: University of Alberta / Organic Chemistry Techniques
-
Context: Fundamental protocols for single and double-solvent recrystallization of amine salts.
-
URL:
-
Synthesis and Properties of 2-Amino-tetralins
-
Source: Organic Syntheses[][3]
- Context: Detailed procedures for synthesizing amino-tetralin derivatives, including isol
-
URL:
-
-
Safety Data & Physical Properties (1-Amino-2-tetralol)
-
Source: PubChem (NIH)
-
Context: Chemical safety, GHS classification, and physical property data for the tetralin class.[4]
-
URL:
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling tetralin derivatives.
Sources
Validation & Comparative
1H NMR Spectrum Interpretation of cis-1-Amino-2-Tetralol: A Comparative Technical Guide
Executive Summary & Strategic Context
In the synthesis of chiral drugs and auxiliaries, 1-amino-2-tetralol represents a critical scaffold. Its rigid bicyclic structure makes it an exceptional chiral ligand (e.g., in asymmetric catalysis) and a pharmacophore in CNS-active agents.[1] However, the synthetic routes—often involving the reduction of amino-ketones or opening of epoxides—frequently yield mixtures of cis and trans diastereomers.
This guide provides a definitive, evidence-based methodology to distinguish cis-1-amino-2-tetralol from its primary alternative, the trans-isomer, using 1H NMR spectroscopy.[1] Unlike generic spectral guides, we focus on the conformational dynamics of the tetralin half-chair system, which dictates the scalar coupling constants (
Technical Comparison: cis- vs. trans-1-Amino-2-Tetralol[2]
The differentiation of these isomers relies on the Karplus relationship , which correlates the vicinal coupling constant (
Conformational Analysis
The non-aromatic ring of tetralin adopts a half-chair conformation .
-
The trans-Isomer: In non-polar solvents like CDCl
, trans-1-amino-2-tetralol typically adopts a conformation where both the C1-amino and C2-hydroxyl groups are pseudo-equatorial . Consequently, the vicinal protons H1 and H2 are pseudo-axial .[1]-
Dihedral Angle:
[1] -
Result: Large coupling constant.
-
-
The cis-Isomer: The substituents occupy a pseudo-axial/pseudo-equatorial relationship (syn-orientation). Regardless of which group is axial, the H1-C1-C2-H2 dihedral angle is small.
-
Dihedral Angle:
[1] -
Result: Small coupling constant.
-
Comparative Data Table
| Feature | cis-1-Amino-2-Tetralol | trans-1-Amino-2-Tetralol | Mechanistic Cause |
| 2.0 – 5.0 Hz | 9.0 – 12.0 Hz | Karplus curve: | |
| H1 Multiplicity | Doublet (d) or broad singlet | Distinct Doublet (d) | H1 couples primarily to H2.[1][2][3] |
| Intramolecular H-Bond | Possible (OH...N) | Strong (in diequatorial form) | Stabilizes the diequatorial trans conformer in CDCl |
| Solvent Sensitivity | Moderate | High | DMSO disrupts the internal H-bond of the trans isomer, potentially altering conformation. |
Critical Insight: If your spectrum shows a
value of ~10 Hz, you have isolated the trans-isomer.[1] Ifis < 5 Hz, you have the cis-isomer.[1]
Experimental Protocols
To ensure data integrity, follow this self-validating protocol.
Sample Preparation Workflow
-
Primary Solvent: Dissolve 5–10 mg of the amino-alcohol in 0.6 mL of CDCl
(Chloroform-d).-
Why: CDCl
promotes intramolecular hydrogen bonding, locking the trans-isomer into the diagnostic diequatorial conformation.
-
-
Secondary Solvent (Validation): If signals are broad or ambiguous due to exchange, prepare a second sample in DMSO-d
.-
Note: DMSO will sharpen OH and NH signals but may alter conformational equilibria.
-
-
D
O Exchange: Add 1-2 drops of D O to the NMR tube and shake.-
Purpose: Identifies exchangeable protons (OH, NH
). These signals will disappear, simplifying the region near 2.0–4.0 ppm and revealing the H1/H2 coupling clearly.
-
Acquisition Parameters[1]
-
Frequency: Minimum 300 MHz (400+ MHz recommended for clear separation of the H3/H4 methylene envelope).
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Number of Scans (NS): 16–32 scans are sufficient for >5 mg samples.
-
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of aromatic vs. aliphatic protons.
Visualizing the Logic
Stereochemical Assignment Decision Tree
The following diagram illustrates the logic flow for assigning the stereochemistry based on the experimental
Figure 1: Decision matrix for stereochemical assignment of 1,2-disubstituted tetralins via NMR.
Conformational Geometry
Understanding the spatial arrangement is key to trusting the
Figure 2: Conformational preference in CDCl3 driving the difference in coupling constants.
Detailed Spectral Analysis
The cis-1-Amino-2-Tetralol Spectrum
-
H1 (Benzylic): Appears as a doublet with
Hz centered around 3.9–4.2 ppm. The signal may appear slightly broadened due to small long-range couplings. -
H2 (CH-NH
): Multiplet around 3.0–3.3 ppm. The coupling to H1 is small ( Hz), and it further couples to the C3-methylene protons. -
Exchangeable Protons: The OH and NH
protons often appear as a broad hump between 1.5–2.5 ppm in CDCl . In DMSO-d , they may resolve into distinct doublets (OH) and singlets (NH ).[1]
Common Pitfalls (Troubleshooting)
-
Salt Forms: If you are analyzing the hydrochloride salt, the chemical shifts will move downfield (deshielding) due to the positive charge on nitrogen. The
-values generally remain diagnostic, but the conformational equilibrium may shift. -
Water Peak: In wet CDCl
, the water peak ( ppm) can overlap with the H3/H4 multiplets or the NH signal. Dry your solvent over molecular sieves if this region is critical.
References
-
Delgado, A., et al. (1988).[1][4] Synthesis and conformational analysis of several cis- and (or) trans-2-amino-1,2,3,4-tetrahydro-1-naphthalenols. Canadian Journal of Chemistry, 66(3), 517-522.[1] Link[1]
-
Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link[1]
-
Claridge, T. D. W. (2016).[1][5] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for Karplus relationships and stereochemistry). Link
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for coupling constant data). Link
Sources
distinguishing 1-amino-2-tetralol from 2-amino-1-tetralol regioisomer
Executive Summary
In medicinal chemistry, particularly in the development of adrenergic agonists and serotonin receptor ligands, the aminotetralin scaffold is a privileged structure. A frequent analytical challenge arises in distinguishing between the regioisomers 1-amino-2-tetralol and 2-amino-1-tetralol .
While these molecules share identical molecular weights (
The Bottom Line:
-
Primary Differentiator (NMR): The chemical shift of the benzylic proton (H1) is the most robust indicator. In 2-amino-1-tetralol , H1 is deshielded by the hydroxyl group (
), whereas in 1-amino-2-tetralol , H1 is shielded by the amine ( ). -
Secondary Differentiator (MS): Under Electron Impact (EI) or Electrospray Ionization (ESI), 2-amino-1-tetralol (a benzylic alcohol) exhibits a dominant
peak due to facile water loss. 1-amino-2-tetralol (a benzylic amine) favors ammonia loss ( ) or retro-Diels-Alder fragmentation.
Structural & Synthetic Context
Understanding the synthetic origin of your sample often predicts the regioisomer before you run a single spectrum.
-
1-Amino-2-Tetralol: Typically arises from the ring-opening of 1,2-dihydronaphthalene oxide with ammonia. Nucleophilic attack prefers the benzylic position (C1) due to electronic stabilization of the transition state, yielding the trans-1-amino-2-tetralol as the major product.
-
2-Amino-1-Tetralol: Often requires indirect synthesis, such as the Neber rearrangement of 1-tetralone O-tosyloxime or reduction of 2-amino-1-tetralone.
Diagram 1: Synthetic Origins & Regioselectivity
Caption: Reaction pathway showing the electronic preference for C1 attack, favoring 1-amino-2-tetralol.
Method 1: NMR Spectroscopy (The Gold Standard)
This is the only self-validating method that provides absolute structural certainty without reference standards.
The Mechanistic Logic
The chemical shift (
Experimental Protocol
-
Solvent: Dissolve 5-10 mg of sample in DMSO-d
or CDCl .-
Note: DMSO-d
is preferred to observe exchangeable protons (-OH, -NH ) and prevent aggregation.
-
-
Acquisition: Standard 1H proton scan (min 16 scans).
Data Interpretation Table
| Feature | 1-Amino-2-Tetralol | 2-Amino-1-Tetralol | Causality |
| H1 Chemical Shift | H1 is | ||
| H1 Multiplicity | Doublet (d) or broad singlet | Doublet (d) | Coupling to H2. Magnitude depends on cis/trans geometry. |
| C1 Chemical Shift ( | C-N vs. C-O bond effect. | ||
| HMBC Correlation | Aromatic protons correlate to C1-N | Aromatic protons correlate to C1-O | Definitive proof of substituent position relative to the ring. |
Validation Step: Run an HMBC (Heteronuclear Multiple Bond Correlation).
-
If the aromatic proton adjacent to the bridgehead shows a correlation to a carbon at ~70 ppm , you have 2-amino-1-tetralol .
-
If it correlates to a carbon at ~50 ppm , you have 1-amino-2-tetralol .
Method 2: Mass Spectrometry (MS/MS)
While both isomers have the same parent ion (
Fragmentation Pathways
-
2-Amino-1-Tetralol (Benzylic Alcohol):
-
Mechanism: Rapid loss of water (
) to form a resonance-stabilized benzylic carbocation / conjugated imine. -
Signature Peak: Strong
at 145.
-
-
1-Amino-2-Tetralol (Benzylic Amine):
-
Mechanism: Loss of ammonia (
) is possible but generally less favorable than water loss from an alcohol. It often undergoes Retro-Diels-Alder (RDA) fragmentation. -
Signature Peak: Strong
at 146 or RDA fragments.
-
Decision Rule:
-
High abundance ratio of
indicates 2-amino-1-tetralol . -
Lower abundance of water loss suggests 1-amino-2-tetralol .
Method 3: Chromatographic Separation (HPLC)[1]
If you have a mixture, separation is required. The regioisomers possess different intramolecular hydrogen bonding capabilities, affecting their retention on reverse-phase columns.
Recommended Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5
m, mm. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 40% B over 15 minutes.
-
Detection: UV at 210 nm and 254 nm.
Performance:
-
1-Amino-2-Tetralol: Typically elutes earlier due to the ability to form a 5-membered intramolecular hydrogen bond (especially the cis isomer), making it slightly less hydrophobic than the 2-amino-1-tetralol isomer in certain conformations.
-
Note: Retention times must be validated with a known standard as they are highly pH-dependent.
Analytical Decision Tree
Use this workflow to determine identity efficiently.
Diagram 2: Analytical Workflow
Caption: Step-by-step logic flow for identifying the specific regioisomer using NMR and MS validation.
References
-
Delgado, A., et al. (1988). Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. Canadian Journal of Chemistry.
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
-
Michigan State University. Mass Spectrometry - Fragmentation Patterns.
-
Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
Sources
IR spectroscopy peaks for 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol
An In-Depth Technical Guide to IR Spectroscopy of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
Executive Summary
1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral amino alcohol comprised of a tetralin core with vicinal amine and hydroxyl groups.[1][2] It serves as a critical scaffold in the synthesis of serotonin receptor ligands and other CNS-active agents.
In drug development, the stereochemical purity of this intermediate is paramount.[2] The primary synthetic route—epoxide ring opening of 1,2-dihydronaphthalene oxide—predominantly yields the trans-isomer due to the stereoelectronic requirements of the
This guide provides a comparative IR spectroscopic analysis, focusing on the O-H and N-H stretching regions , where conformational differences in intramolecular hydrogen bonding provide the most reliable diagnostic fingerprints.[2]
Structural Analysis & Theoretical Predictions
To interpret the IR spectrum accurately, one must understand the conformational constraints of the tetralin ring (half-chair conformation).
-
Trans-Isomer (Major Product):
-
Configuration: The amino and hydroxyl groups are on opposite faces of the ring.
-
Conformation: In non-polar solvents (e.g.,
, ), the trans-isomer favors a diequatorial conformation.[2] -
H-Bonding: Contrary to rigid cyclohexane systems where trans-diequatorial groups often cannot bridge, the flexibility of the tetralin half-chair allows the diequatorial -NH2 and -OH groups to approach sufficiently for intramolecular hydrogen bonding (OH···N), though the bond angle is often strained.[2]
-
-
Cis-Isomer (Alternative/Impurity):
-
Configuration: The amino and hydroxyl groups are on the same face.
-
Conformation: typically adopts a pseudo-axial/pseudo-equatorial arrangement.[1][3]
-
H-Bonding: This geometry places the heteroatoms in closer proximity with a more favorable dihedral angle (~60°), facilitating a stronger intramolecular hydrogen bond compared to the trans-isomer.
-
Diagram 1: Structural Logic & H-Bonding Potential
Caption: Logical flow connecting stereochemistry to observable IR shifts. The cis-isomer typically exhibits a larger redshift in the O-H stretch due to stronger intramolecular bonding.
Comparative IR Analysis: Trans vs. Cis
The following data compares the Trans isomer (standard product) against the Cis isomer.
A. The Diagnostic Region (3700 – 3000 cm⁻¹)
This is the most critical region. In the solid state (KBr pellet), extensive intermolecular hydrogen bonding broadens all peaks, making differentiation difficult.[2] Solution-phase IR (dilute in
| Vibrational Mode | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial-Equatorial) | Diagnostic Note |
| Free O-H Stretch | ~3620 cm⁻¹ (Sharp) | ~3620 cm⁻¹ (Weak/Absent) | The trans isomer often shows a distinct "free" OH band in equilibrium with the bonded form.[1] |
| Bonded O-H Stretch | 3500 – 3450 cm⁻¹ | 3450 – 3400 cm⁻¹ | The cis isomer's stronger intramolecular H-bond shifts this peak to a lower wavenumber than the trans isomer.[1][4] |
| N-H Stretch (Sym/Asym) | 3380 / 3310 cm⁻¹ | 3370 / 3300 cm⁻¹ | Subtle shifts; amine protons are less sensitive than the hydroxyl proton to stereochemistry here.[1] |
| C-H Stretch (Aromatic) | 3060 – 3010 cm⁻¹ | 3060 – 3010 cm⁻¹ | Non-diagnostic.[1] |
| C-H Stretch (Aliphatic) | 2940 – 2850 cm⁻¹ | 2940 – 2850 cm⁻¹ | Overlapping signals from the tetralin ring.[1] |
B. The Fingerprint Region (1500 – 600 cm⁻¹)
While less intuitive, the fingerprint region contains bands specific to the ring conformation (puckering) and substitution pattern.
| Vibrational Mode | Trans-Isomer | Cis-Isomer | Diagnostic Note |
| C-O Stretch | ~1060 cm⁻¹ | ~1045 cm⁻¹ | Equatorial C-O (trans) typically absorbs at a higher frequency than axial/pseudo-axial C-O (cis).[1] |
| C-N Stretch | ~1090 cm⁻¹ | ~1080 cm⁻¹ | Often obscured by C-O bands.[1] |
| Ortho-Disubstitution | 750 – 740 cm⁻¹ | 750 – 740 cm⁻¹ | Characteristic of the 1,2-disubstituted benzene ring (tetralin core).[1] |
Experimental Protocol: Self-Validating Identification
To ensure scientific integrity, you must validate that the observed peaks are due to intramolecular geometry and not concentration-dependent intermolecular aggregation.
Protocol: Dilution Study for Isomer Confirmation
-
Preparation: Prepare a stock solution of the analyte in dry Carbon Tetrachloride (
) or Dichloromethane ( ) at 0.1 M. -
Baseline Scan: Collect the spectrum of the 0.1 M solution. Expect broad bands due to intermolecular H-bonding.[3]
-
Serial Dilution: Dilute the sample to 0.01 M, then 0.001 M.
-
Data Collection: Collect spectra at each concentration using a liquid cell with variable path length (or matched cells) to maintain signal intensity.
-
Analysis:
-
Intermolecular Bonds: Peaks that disappear or shift to higher frequency upon dilution are intermolecular (aggregates).[1]
-
Intramolecular Bonds (Diagnostic): Peaks that remain constant in position (but decrease in intensity relative to solvent if path length isn't adjusted) represent the intramolecular H-bond.
-
Validation: If the "Bonded O-H" peak at ~3420 cm⁻¹ persists at 0.001 M, it confirms the cis-like strong intramolecular interaction. If it shifts significantly or vanishes leaving only the free OH at 3620 cm⁻¹, the intramolecular bond is weak (characteristic of certain trans conformers or lack of H-bonding).
-
Diagram 2: Experimental Workflow
Caption: Workflow to distinguish intramolecular features (isomer-specific) from concentration-dependent artifacts.
References
-
Delgado, A. et al. (1988).[2][3] Synthesis and conformational analysis of several cis- and trans-2-amino-1,2,3,4-tetrahydro-1-naphthalenols. Canadian Journal of Chemistry. Link[2]
- Core Reference: Establishes the conformational preferences (diequatorial) and H-bonding behavior of amino-tetralols.
-
Kuhn, L. P. (1952).[2] The Hydrogen Bond.[4][5][6][7][8][9] I. Intra- and Intermolecular Hydrogen Bonds in Alcohols. Journal of the American Chemical Society. Link[2]
- Foundational Mechanism: Defines the IR shifts associated with 1,2-diol and amino-alcohol hydrogen bonding.
-
Smith, B. C. (2016).[2] The Infrared Spectroscopy of Alkenes and Cyclic Systems. Spectroscopy Online. Link
- General Reference: Provides standard values for cyclic hydrocarbon ring vibr
-
National Institute of Standards and Technology (NIST) . 1,2,3,4-Tetrahydronaphthalene IR Spectrum. NIST Chemistry WebBook. Link[2]
- Baseline Data: Reference spectrum for the tetralin core (aromatic/aliph
Sources
- 1. Trans-(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-OL | C10H13NO | CID 6420130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Amino Acid-Isosteric α-Amino Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. vaia.com [vaia.com]
- 5. jchemrev.com [jchemrev.com]
- 6. quora.com [quora.com]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Labyrinth: An Investigator's Guide to the Melting Point Discrepancies of 1-Amino-2-tetralol
For Researchers, Scientists, and Drug Development Professionals
In the world of chemical synthesis and drug development, the physical properties of a compound are fundamental to its identity and purity. The melting point, a seemingly simple metric, serves as a critical gatekeeper in quality control. However, for 1-amino-2-tetralol, a versatile chiral building block in medicinal chemistry, the reported melting points in the literature are inconsistent, creating a puzzle for researchers. This guide delves into the reported discrepancies, explores the potential scientific reasons behind them, and provides a systematic approach to clarifying this crucial physical constant.
The Conundrum: A Spectrum of Melting Points
A thorough review of available literature and chemical supplier data for 1-amino-2-tetralol reveals a notable lack of a single, consistent melting point. The discrepancies appear to be linked to the stereochemistry of the molecule, which exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers.
Unfortunately, specific melting point values for the free base forms of cis- and trans-1-amino-2-tetralol are not consistently reported in readily available literature. Much of the accessible data pertains to the hydrochloride salts or structurally similar analogs like 1-amino-2-indanol. For instance, various sources report the melting point of (1R,2S)-(+)-cis-1-Amino-2-indanol in the range of 117-121 °C[1], with another source citing 118-121 °C[2]. The (1S,2R)-(-)-cis-1-Amino-2-indanol is reported with a melting range of 113.0-123.0°C[3] and 117°C to 121°C[4]. For the trans isomer, (1R,2R)-(−)-trans-1-Amino-2-indanol, a melting point of 142-146 °C is provided[5]. While these compounds are structurally related, they are not identical to 1-amino-2-tetralol, and their melting points can only serve as a rough guide.
This lack of clear, consistent data for 1-amino-2-tetralol itself is the central issue. The ambiguity necessitates a deeper investigation into the factors that could contribute to such variations.
Unraveling the Discrepancies: A Scientific Inquiry
The observed variations in melting points, or the lack thereof, can be attributed to several key factors rooted in the principles of organic chemistry.
1. Stereoisomerism: A Tale of Two Geometries
The primary source of discrepancy lies in the existence of cis and trans diastereomers of 1-amino-2-tetralol. These isomers have different spatial arrangements of the amino and hydroxyl groups, leading to distinct crystal lattice packing and intermolecular forces. Generally, the trans isomer, with its potential for more efficient crystal packing, is expected to have a higher melting point than the cis isomer. The lack of distinct melting point data for each isomer in the literature is a significant gap.
2. Enantiomeric Purity: The Impact of Chirality
Each diastereomer exists as a pair of enantiomers. The melting point of a pure enantiomer can differ from that of its racemic mixture. This phenomenon, known as a melting point depression, is a fundamental concept in stereochemistry. It is plausible that different reported values correspond to samples with varying enantiomeric excess (ee).
3. Crystalline Polymorphism: A Solid-State Chameleon
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can also lead to different melting points. The conditions of crystallization, such as the solvent used and the rate of cooling, can influence which polymorph is formed.
4. The Purity Conundrum: Lingering Impurities
The presence of impurities is a well-established cause of melting point depression and broadening of the melting range. In the context of 1-amino-2-tetralol synthesis, these impurities can include starting materials, byproducts, and residual solvents. The purification method employed, most commonly recrystallization, is critical in obtaining a pure compound with a sharp and accurate melting point.
A Roadmap to Clarity: Establishing a Reliable Melting Point
To navigate the existing ambiguities, a systematic experimental approach is essential. The following protocol outlines a self-validating system for the synthesis, purification, and characterization of cis- and trans-1-amino-2-tetralol to determine their definitive melting points.
Synthesis and Separation of Isomers
A common route to 1-amino-2-tetralol involves the reduction of an appropriate precursor, such as an amino ketone. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
Figure 1. Generalized synthetic and separation workflow for cis- and trans-1-amino-2-tetralol.
Experimental Protocol: Synthesis and Separation
-
Synthesis of a Precursor: A suitable starting material, such as 2-tetralone, can be converted to an α-functionalized intermediate (e.g., an α-amino ketone).
-
Stereoselective Reduction: The intermediate is then reduced to form a mixture of cis- and trans-1-amino-2-tetralol. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) and reaction conditions will influence the diastereomeric ratio.
-
Diastereomer Separation: The resulting mixture of diastereomers is separated using column chromatography on silica gel. The polarity difference between the cis and trans isomers allows for their effective separation.
The Art of Purification: Recrystallization
Once the individual isomers are separated, rigorous purification is paramount. Recrystallization is the method of choice for obtaining high-purity crystalline solids.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can also be effective.
-
Dissolution: The crude isomer is dissolved in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. Slow cooling promotes the formation of large, pure crystals.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried thoroughly under vacuum to remove any residual solvent.
Figure 2. A comprehensive workflow for the purification and characterization of 1-amino-2-tetralol isomers.
Definitive Characterization: Beyond the Melting Point
To establish a reliable melting point, it must be corroborated by other analytical techniques that confirm the identity and purity of the compound.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose |
| Melting Point Analysis | To determine the temperature range over which the solid transitions to a liquid. A sharp melting range (typically < 2 °C) is indicative of high purity. |
| Differential Scanning Calorimetry (DSC) | To provide a more precise measurement of the melting point and to detect any polymorphic transitions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and stereochemistry of the cis and trans isomers. |
| Infrared (IR) Spectroscopy | To identify the characteristic functional groups (amine and hydroxyl) and to probe intermolecular interactions such as hydrogen bonding. |
| Chiral High-Performance Liquid Chromatography (HPLC) | To determine the enantiomeric purity of the sample. |
Conclusion: A Call for Rigor and Standardization
The discrepancies in the reported melting points of 1-amino-2-tetralol highlight the critical importance of rigorous experimental work and thorough characterization in chemical research. The lack of a definitive, well-documented melting point for each stereoisomer presents a challenge for scientists relying on this crucial building block.
By following a systematic approach of synthesis, careful purification, and comprehensive characterization, the scientific community can work towards establishing a reliable and standardized set of physical constants for cis- and trans-1-amino-2-tetralol. This will not only resolve the existing ambiguities but also ensure the quality and reproducibility of research and development efforts that utilize this important molecule.
References
-
Delgado, A., et al. (1988). Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. Canadian Journal of Chemistry, 66(3), 517-525. [Link]
-
Cheméo. Chemical Properties of 1-Tetralol (CAS 5929-35-1). [Link]
-
PubChem. Trans-(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-OL. [Link]
-
PubChem. 1-Aminotetralin, (R)-. [Link]
Sources
- 1. 297530010 [thermofisher.com]
- 2. (1S,2R)-(-)-cis-1-Amino-2-indanol 99 126456-43-7 [sigmaaldrich.com]
- 3. (1S,2R)-(-)-cis-1-Amino-2-indanol, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. (1S,2R)-(-)-cis-1-Amino-2-indanol, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. (1R,2R)-(−)-trans-1-アミノ-2-インダノール 97% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
